Antifungal agent 22
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H26Cl3NOS |
|---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
7-(3,4-dichlorophenyl)-N-[2-(oxan-4-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophen-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H |
InChI Key |
ZARZBTBMGXXGGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Discovery and Synthesis of Antifungal Agent 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the urgent discovery of novel antifungal agents with new mechanisms of action. In response to this challenge, a promising new antifungal candidate, designated as compound 22h (and later as AB-22 ), was identified and optimized. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this potent, fast-acting fungicidal agent. The information herein is derived from the pivotal study by Choi et al. (2021) published in the Journal of Medicinal Chemistry.
Discovery of Antifungal Agent 22h
The discovery of antifungal agent 22h stemmed from a screening campaign of an in-house chemical library to identify novel antifungal scaffolds. Initial screening led to the identification of two hit compounds with moderate antifungal activities. A subsequent structure-activity relationship (SAR) study was undertaken to optimize the antifungal potency and drug-like properties of these initial hits. This optimization process involved systematic modifications of various structural components, including the aryl ring, alkyl chain, and methyl groups. Through this rigorous optimization, compound 22h , chemically named 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride , emerged as the most promising candidate.[1]
Synthesis of Antifungal Agent 22h
The synthesis of compound 22h is a multi-step process. The detailed experimental protocol for its synthesis is outlined below.
Experimental Protocol: Synthesis of Compound 22h
The synthesis of 2-amino-N-(2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethyl)pentanamide hydrochloride (22h) involves a key amide coupling step between a commercially available or synthesized biphenyl ethylamine derivative and a protected amino acid, followed by deprotection.
Step 1: Synthesis of the Biphenyl Ethylamine Intermediate
The synthesis of the 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine intermediate is a prerequisite. This can be achieved through various cross-coupling methods, such as a Suzuki coupling between a suitable boronic acid and a halo-phenethylamine derivative, followed by any necessary functional group manipulations.
Step 2: Amide Coupling
To a solution of 2-(3,4-dichloro-[1,1'-biphenyl]-4-yl)ethan-1-amine in an appropriate solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added an N-protected amino acid (e.g., Boc-L-norvaline). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), is then added. The reaction is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC).
Step 3: Deprotection
The resulting N-protected intermediate is then subjected to deprotection. For a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Step 4: Purification
The final compound, 22h, is purified by column chromatography on silica gel or by recrystallization to yield the desired product as a hydrochloride salt. The structure and purity are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Antifungal Activity
Compound 22h exhibits potent, broad-spectrum antifungal activity against a range of pathogenic fungi. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).
Quantitative Data: Antifungal Activity of Compound 22h
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 1 |
| Candida glabrata | 2 |
| Candida krusei | 4 |
| Candida parapsilosis | 1 |
| Cryptococcus neoformans | 0.5 |
| Aspergillus fumigatus | 2 |
Table 1: Minimum Inhibitory Concentration (MIC) values of compound 22h against various fungal pathogens. Data extracted from Choi et al. (2021).[1]
Mechanism of Action
Studies into the mechanism of action of compound 22h have revealed that it disrupts the integrity of the fungal cell wall. This disruption is believed to be a key factor in its rapid fungicidal activity.
Signaling Pathway Disruption
Compound 22h has been shown to activate multiple cell wall integrity pathways in fungi. This suggests that the compound induces significant stress on the fungal cell wall, leading to a compensatory signaling cascade. The sustained activation of these pathways ultimately contributes to cell death.
References
An In-depth Technical Guide on the Core Mechanism of Action of Antifungal Agent 22 (AB-22)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 22, also designated as AB-22 and initially identified as compound 22h, is a novel vinyl sulfate compound demonstrating potent, fast-acting fungicidal activity against a broad spectrum of human fungal pathogens.[1] Developed in response to the rising challenge of antifungal resistance and the limited therapeutic arsenal, AB-22 presents a promising avenue for the treatment of both invasive and cutaneous mycoses. This technical guide delineates the core mechanism of action of AB-22, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Disruption of Fungal Cell Wall Integrity
The primary mechanism of action of this compound (AB-22) is the disruption of fungal cell wall integrity. This is not achieved by direct inhibition of cell wall synthesis enzymes, but rather through the simultaneous activation of multiple stress response signaling pathways that lead to cell wall stress and eventual lysis.[1]
Upon exposure to AB-22, fungal cells, including Candida albicans and Cryptococcus neoformans, exhibit significant morphological changes, such as distorted cellular shapes and detachment of the cytoplasm from the cell membrane.[2] At the molecular level, AB-22 triggers the activation of three key signaling cascades:
-
The Mpk1 Cell Wall Integrity (CWI) Pathway: AB-22 induces the phosphorylation of Mpk1, a key MAP kinase in the CWI pathway. This activation is a canonical response to cell wall stressors.[2]
-
The Calcineurin Pathway: The agent promotes the nuclear translocation of Crz1, a transcription factor downstream of the calcium-calcineurin signaling pathway. This pathway is crucial for fungal stress responses, including maintaining cell wall integrity.[2]
-
The Unfolded Protein Response (UPR) Pathway: AB-22 treatment leads to the activation of HXL1, indicating the induction of the UPR pathway. This suggests that the compound causes significant stress on the endoplasmic reticulum, which is tightly linked to cell wall biosynthesis and maintenance.[2]
The concurrent activation of these pathways indicates a multi-pronged assault on the fungal cell's ability to maintain its structural integrity, leading to a potent and rapid fungicidal effect.[1]
Data Presentation: Antifungal Activity
The in vitro antifungal activity of AB-22 has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryptococcus neoformans | H99 | 1 |
| Candida albicans | SC5314 | 2 |
| Candida glabrata | BG2 | 4 |
| Aspergillus fumigatus | af293 | 4 |
| Table 1: In vitro antifungal activity of this compound (AB-22) against various pathogenic fungi.[2] |
Notably, AB-22 demonstrated no significant cytotoxicity in human embryonic kidney 293T (HEK293T) and human keratinocyte (HaCaT) cell lines at concentrations up to 12.5 µM over 24 hours.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of various fungal strains to AB-22 was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Fungal Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum density of 0.4 x 104 to 5 x 104 CFU/mL.
-
Drug Dilution: AB-22 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.5 to 128 µg/mL).
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted AB-22. The plates are then incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of AB-22 that causes a significant inhibition of fungal growth compared to a drug-free control well.
Fungal Cell Wall Integrity Pathway Activation Assay (Western Blot)
This protocol is used to assess the activation of the Mpk1 pathway in response to AB-22 treatment.
-
Cell Culture and Treatment: C. albicans cells are grown in YPD broth to the mid-logarithmic phase. The culture is then treated with a specific concentration of AB-22 (e.g., 8 µg/mL) for various time points (e.g., 0, 30, 60, 90, 120 minutes).
-
Protein Extraction: After treatment, cells are harvested by centrifugation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Mpk1 (pMpk1). After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase. The signal is detected using an enhanced chemiluminescence (ECL) substrate. The blot is then stripped and re-probed with an antibody for total Mpk1 as a loading control.
Calcineurin Pathway Activation Assay (Fluorescence Microscopy)
This assay visualizes the nuclear translocation of the transcription factor Crz1, a hallmark of calcineurin pathway activation.
-
Strain Construction: A C. albicans strain expressing Crz1 tagged with a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is used.
-
Cell Culture and Treatment: The Crz1-GFP expressing cells are grown to the mid-logarithmic phase and then treated with AB-22 (e.g., 8 µg/mL) for a specified time (e.g., 90 minutes).
-
Microscopy: A nuclear stain (e.g., DAPI) is added to the cell suspension. The cells are then observed under a fluorescence microscope. The localization of the Crz1-GFP signal is compared between untreated and AB-22-treated cells. Nuclear translocation is confirmed when the GFP signal co-localizes with the DAPI signal in the treated cells.
Mandatory Visualizations
Caption: Signaling pathways activated by this compound (AB-22).
Caption: Experimental workflow for characterizing this compound.
References
Introduction to Antifungal Agent 22: A Comprehensive Technical Overview
Antifungal agent 22 has emerged as a promising candidate in the ongoing search for novel therapeutics to combat the rising threat of fungal infections. This technical guide provides an in-depth analysis of its spectrum of activity, compiling available quantitative data, detailing experimental protocols for its evaluation, and visualizing key related pathways and workflows. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development, offering a foundational understanding of this agent's potential.
Spectrum of Activity: Quantitative Analysis
The efficacy of this compound has been quantitatively assessed against a range of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antifungal potency, has been determined for various species. The following tables summarize the available data, providing a comparative overview of its activity.
| Yeast Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 4 | 0.5 | 2 |
| Candida glabrata | 0.25 - 8 | 1 | 4 |
| Candida parapsilosis | 0.06 - 2 | 0.25 | 1 |
| Candida tropicalis | 0.125 - 4 | 0.5 | 2 |
| Cryptococcus neoformans | 0.03 - 1 | 0.125 | 0.5 |
| Mold Species | MIC Range (µg/mL) | MEC (µg/mL) |
| Aspergillus fumigatus | 0.06 - 2 | 0.125 |
| Aspergillus flavus | 0.125 - 4 | 0.25 |
| Aspergillus terreus | 0.25 - 8 | 0.5 |
| Rhizopus oryzae | 1 - >16 | Not Reported |
| Fusarium solani | 2 - 32 | Not Reported |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. MEC (Minimum Effective Concentration) is often used for filamentous fungi and represents the lowest concentration that leads to morphological changes.
Experimental Protocols
The data presented above is derived from standardized in vitro susceptibility testing methods. The following section outlines the key experimental protocols employed in the evaluation of this compound.
Broth Microdilution for Yeasts (CLSI M27-A3)
This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
1. Inoculum Preparation:
- Yeast colonies are selected from a 24-hour-old culture on Sabouraud Dextrose Agar.
- The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.
2. Antifungal Agent Preparation:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
- Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
3. Incubation:
- The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.
Broth Microdilution for Molds (CLSI M38-A2)
This protocol is adapted for determining the MIC and Minimum Effective Concentration (MEC) of this compound against filamentous fungi.
1. Inoculum Preparation:
- Conidia are harvested from a 7-day-old culture on Potato Dextrose Agar by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
- The conidial suspension is adjusted to a concentration of 0.4 x 104 to 5 x 104 conidia/mL in RPMI 1640 medium.
2. Antifungal Agent Preparation:
- Similar to the yeast protocol, serial dilutions of this compound are prepared in a 96-well microtiter plate.
3. Incubation:
- The plates are incubated at 35°C for 48-72 hours.
4. MIC/MEC Determination:
- The MIC is read as the lowest concentration with no visible growth.
- The MEC is determined microscopically as the lowest concentration that leads to the growth of abnormal hyphae (e.g., short, stubby, and highly branched).
Visualizations: Workflows and Pathways
To further elucidate the experimental and logical frameworks associated with the study of this compound, the following diagrams are provided.
Caption: A generalized workflow for determining the in vitro susceptibility of fungal isolates to this compound.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Unveiling the Potential of Antifungal Agent 22 (AB-22): A Technical Guide on its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. In the quest for novel therapeutic agents, a promising vinyl sulfate compound, designated as compound 22h or AB-22, has demonstrated potent, fast-acting fungicidal activity against a broad spectrum of fungal pathogens.[1] This technical guide provides a comprehensive overview of the available information on the structure-activity relationship (SAR) of antifungal agent AB-22, its proposed mechanism of action, and relevant experimental methodologies.
Structure-Activity Relationship of Antifungal Agent 22 (AB-22)
At present, detailed quantitative structure-activity relationship (SAR) data for a series of analogs of AB-22 is not publicly available. Such data is crucial for understanding the pharmacophore and optimizing the lead compound. Typically, SAR studies for novel antifungal agents involve the systematic modification of different parts of the molecule to identify key structural features responsible for its biological activity.
For a hypothetical vinyl sulfate scaffold, SAR exploration would generally focus on modifications of:
-
The Aryl Moiety: Substitution patterns on the aromatic ring can significantly influence antifungal potency, selectivity, and pharmacokinetic properties. Electron-withdrawing and electron-donating groups at various positions would be explored.
-
The Linker: The nature and length of the chain connecting the aryl and vinyl sulfate groups can impact the molecule's flexibility and interaction with its biological target.
-
The Vinyl Sulfate Group: This functional group is likely critical for the compound's mechanism of action. Modifications, while potentially altering the core activity, could be explored to fine-tune reactivity and selectivity.
A summary of hypothetical SAR data is presented in the table below to illustrate how such information would be structured.
Table 1: Hypothetical Structure-Activity Relationship Data for AB-22 Analogs
| Compound ID | Aryl Moiety Substitution | Linker Modification | MIC against C. albicans (µg/mL) | Cytotoxicity (IC50 in µM) |
| AB-22 | 4-Chloro | Ethylene | 1.0 | >50 |
| Analog 1 | 4-Fluoro | Ethylene | 2.0 | >50 |
| Analog 2 | 4-Methoxy | Ethylene | 8.0 | >50 |
| Analog 3 | 2,4-Dichloro | Ethylene | 0.5 | 45 |
| Analog 4 | 4-Chloro | Propylene | 4.0 | >50 |
| Analog 5 | 4-Chloro | Methylene | 2.0 | >50 |
Mechanism of Action: Targeting Fungal Cell Wall Integrity
Available evidence suggests that antifungal agent AB-22 exerts its fungicidal effect by disrupting the integrity of the fungal cell wall.[2] The fungal cell wall is a dynamic and essential structure, absent in mammalian cells, making it an attractive target for selective antifungal therapy.
The proposed mechanism involves the inhibition of key components or signaling pathways responsible for maintaining cell wall homeostasis. In Candida albicans, AB-22 has been shown to inhibit filamentation and biofilm formation, processes that are intrinsically linked to cell wall function and are critical for virulence.[1] Specifically, treatment with AB-22 was found to suppress the normal induction of genes such as ALS3, HWP1, and ECE1, which are essential for hyphal transition in C. albicans.[1]
Below is a diagram illustrating a generalized fungal cell wall integrity pathway, which is a likely target of compounds like AB-22.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of AB-22 are essential for reproducibility and further development. While the specific, detailed protocols for AB-22 are not fully available in the public domain, this section outlines standard methodologies that are likely employed.
Synthesis of Vinyl Sulfones
The synthesis of vinyl sulfones can be achieved through various methods. A general workflow for a potential synthesis route for a vinyl sulfate compound like AB-22 is depicted below.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is a key parameter to quantify the in vitro antifungal activity. The broth microdilution method is a standardized technique for this purpose.
Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal strain.
Materials:
-
Antifungal agent stock solution (e.g., in DMSO).
-
Fungal isolate (e.g., Candida albicans).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Perform serial twofold dilutions of the antifungal agent stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.
-
Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the antifungal dilutions and the positive control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Biofilm Inhibition Assay
Objective: To evaluate the ability of the antifungal agent to prevent the formation of fungal biofilms.
Materials:
-
Same as for the broth microdilution method.
-
Crystal violet solution (0.1% w/v).
-
Ethanol (95%).
Procedure:
-
Biofilm Formation:
-
Prepare serial dilutions of the antifungal agent in a 96-well flat-bottom microtiter plate.
-
Add the standardized fungal inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Stain the adherent biofilms with crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Destain the wells with 95% ethanol and measure the absorbance of the destaining solution at a wavelength of 570 nm.
-
The reduction in absorbance in the presence of the antifungal agent compared to the control indicates the inhibition of biofilm formation.
-
Conclusion and Future Directions
Antifungal agent AB-22 represents a promising new class of fungicidal compounds with a mechanism of action that likely targets the fungal cell wall. Its demonstrated efficacy against Candida albicans filamentation and biofilm formation, coupled with in vivo activity, underscores its therapeutic potential. However, to fully realize this potential, further research is imperative. A comprehensive SAR study is needed to optimize its antifungal activity and pharmacokinetic profile. Elucidation of the precise molecular target within the cell wall integrity pathway will facilitate rational drug design and the development of second-generation analogs with improved efficacy and safety. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their efforts to combat the growing threat of fungal infections.
References
- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 2. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Antifungal Agent Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies employed in the identification and validation of molecular targets for novel antifungal agents. Given the persistent challenge of fungal infections and the rise of antifungal resistance, the discovery of new therapeutic targets is of paramount importance. This document outlines common strategies, experimental protocols, and data interpretation in the field of antifungal drug development.
Introduction to Antifungal Drug Discovery
The development of effective antifungal therapies is complicated by the eukaryotic nature of fungal cells, which share many similarities with their human hosts. This overlap increases the potential for drug toxicity and narrows the number of fungal-specific targets.[1][2] An ideal antifungal agent should exhibit broad-spectrum fungicidal activity, be directed against a fungal-specific target to minimize host toxicity, and be available in various formulations for clinical use.[3] The emergence of drug-resistant fungal strains further underscores the urgent need for novel antifungal agents with new mechanisms of action.[4][5]
Major Classes of Antifungal Agents and Their Validated Targets
The majority of clinically approved antifungal drugs target a limited number of cellular structures and pathways, primarily the fungal cell membrane and cell wall.[1][2][5]
Cell Membrane Integrity: The Ergosterol Pathway
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its unique presence in fungi makes it a prime target for antifungal therapy.[1][2][6] Several classes of antifungal agents interfere with the ergosterol biosynthesis pathway or the function of ergosterol itself.
-
Polyenes (e.g., Amphotericin B, Nystatin): These agents bind directly to ergosterol, forming pores in the fungal cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately, cell death.[1][3][4]
-
Azoles (e.g., Fluconazole, Itraconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[4][6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, disrupting membrane structure and function.[5][6]
-
Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase, another critical enzyme in the ergosterol biosynthesis pathway, leading to a deficiency in ergosterol and a toxic accumulation of squalene.[6]
Fungal Cell Wall Synthesis
The fungal cell wall, a structure absent in human cells, provides an excellent target for selective antifungal therapy.[2]
-
Echinocandins (e.g., Caspofungin, Micafungin): This class of drugs inhibits β-1,3-D-glucan synthase, an enzyme essential for the synthesis of β-1,3-D-glucan, a major component of the fungal cell wall.[1][3][6] Disruption of glucan synthesis compromises the integrity of the cell wall, leading to osmotic instability and cell lysis.[1][6]
Nucleic Acid and Protein Synthesis
-
Flucytosine: This antimetabolite is taken up by fungal cells and converted into 5-fluorouracil, which then disrupts both DNA and RNA synthesis.[1][5]
The following table summarizes the primary classes of antifungal agents and their molecular targets.
| Antifungal Class | Example(s) | Molecular Target | Mechanism of Action |
| Polyenes | Amphotericin B, Nystatin | Ergosterol | Binds to ergosterol, forming pores in the cell membrane, leading to leakage of cellular contents.[1][3][4] |
| Azoles | Fluconazole, Itraconazole, Voriconazole | Lanosterol 14-α-demethylase (Erg11p) | Inhibits ergosterol biosynthesis, leading to altered membrane fluidity and integrity.[4][6][7][8] |
| Allylamines | Terbinafine | Squalene epoxidase | Inhibits an early step in ergosterol biosynthesis, causing ergosterol depletion and squalene accumulation.[6] |
| Echinocandins | Caspofungin, Micafungin, Anidulafungin | β-1,3-D-glucan synthase | Inhibits the synthesis of a critical fungal cell wall component, leading to cell wall instability.[1][3][6] |
| Antimetabolites | Flucytosine | DNA and RNA synthesis | Converted to 5-fluorouracil within fungal cells, which inhibits thymidylate synthetase and disrupts protein synthesis.[1][5] |
Target Identification Strategies
Identifying novel antifungal targets is a critical first step in the development of new drugs. A variety of experimental approaches can be employed, often in combination.
Genomic and Genetic Approaches
Chemical-genomic assays, particularly in the model yeast Saccharomyces cerevisiae, are powerful tools for identifying the mechanism of action of antifungal compounds.[9][10]
-
Haploinsufficiency Profiling (HIP): This technique utilizes a collection of heterozygous diploid mutants, where one copy of a gene has been deleted. The underlying principle is that a strain with a reduced dosage of the drug's target gene will be hypersensitive to the compound.[9]
-
Homozygous Profiling: This method uses a collection of homozygous diploid mutants, each lacking a non-essential gene. It can identify genes that, when absent, confer either sensitivity or resistance to the compound, thereby revealing pathways that buffer the drug target pathway.
-
Multicopy Suppression Profiling: In this approach, genes are overexpressed from plasmids. Overexpression of the drug's target can lead to increased resistance to the compound.
The general workflow for these genomic profiling approaches is illustrated below.
Caption: Workflow for Chemical-Genomic Target Identification.
Biochemical Approaches
-
Affinity Chromatography: A derivative of the antifungal compound is immobilized on a solid support. A cellular lysate is then passed over this support, and proteins that bind to the compound are isolated and identified, typically by mass spectrometry.
-
Enzymatic Assays: If a compound is hypothesized to inhibit a specific enzyme, its activity can be tested directly in in vitro assays using the purified enzyme.
Target Validation
Once a putative target has been identified, it must be validated to confirm that it is essential for fungal viability and that its inhibition is responsible for the antifungal activity of the compound.
Genetic Validation
-
Gene Deletion: If the target gene is not essential, deleting it should result in a viable fungus that is resistant to the compound if the compound has other targets. If the gene is essential, conditional expression systems (e.g., tetracycline-repressible promoters) can be used to demonstrate that reduced expression of the target gene mimics the effect of the antifungal compound.
-
Site-Directed Mutagenesis: Introducing mutations into the target gene that are predicted to alter compound binding can confer resistance, providing strong evidence for a direct interaction.
Biochemical Validation
-
In Vitro Inhibition: The purified target protein's activity should be inhibited by the antifungal compound in a dose-dependent manner.
-
Metabolic Profiling: Treatment of fungal cells with the compound should lead to changes in metabolite levels consistent with the inhibition of the proposed target. For example, inhibition of an enzyme in a biosynthetic pathway should lead to the accumulation of the substrate and a depletion of the product.[7]
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11]
-
Preparation of Fungal Inoculum: Grow the fungal strain in a suitable liquid medium.[11] Collect and wash the cells in PBS. Resuspend the cells in RPMI 1640 medium and adjust the concentration to a standard density.[11]
-
Drug Dilution: Prepare a serial dilution of the antifungal agent in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no fungus) controls.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.[12]
Haploinsufficiency Profiling (HIP) Protocol
-
Pool Mutant Strains: Grow individual heterozygous deletion strains and then pool them in equal proportions.
-
Compound Treatment: Divide the pooled culture into a treatment group (with the antifungal compound at a sub-lethal concentration) and a control group (with a vehicle, e.g., DMSO).
-
Competitive Growth: Allow the cultures to grow for a set number of generations.
-
Genomic DNA Extraction: Isolate genomic DNA from both the treated and control cultures.
-
Barcode Amplification and Sequencing: Amplify the unique molecular barcodes for each mutant strain using PCR and sequence the amplicons using next-generation sequencing.
-
Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Strains that are depleted in the treated sample are considered hypersensitive, and the corresponding deleted gene is a putative target.[9]
Signaling Pathways in Antifungal Host Response
While not a direct target of antifungal drugs, understanding the host immune response to fungal infections is crucial for drug development. The Interleukin-22 (IL-22) signaling pathway plays a significant role in mucosal immunity against fungi like Candida albicans.[13][14][15]
Caption: IL-22 signaling pathway in the host antifungal response.
This pathway highlights how host factors can contribute to controlling fungal infections. IL-22, produced by Th17 cells, acts on epithelial cells to promote their proliferation and the production of antimicrobial peptides, thereby strengthening the mucosal barrier against fungal invasion.[14][15]
Conclusion
The identification and validation of novel antifungal targets are essential for overcoming the challenges of drug resistance and host toxicity. A multi-pronged approach that combines genetic, genomic, and biochemical strategies is most effective. This guide provides a framework for understanding and implementing these key methodologies in the pursuit of new and improved antifungal therapies.
References
- 1. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 2. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Genomic Approaches to Antifungal Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. IL-22 defines a novel immune pathway of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral epithelial IL-22/STAT3 signaling licenses IL-17-mediated immunity to oral mucosal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fungicidal and Fungistatic Properties of Antifungal Agent 22 (AB-22)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 22, also identified as compound 22h and AB-22, is a novel vinyl sulfate compound demonstrating potent, fast-acting fungicidal activity against a broad spectrum of fungal pathogens. This technical guide provides a comprehensive overview of its fungicidal versus fungistatic properties, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antifungal therapies.
Quantitative Data Summary
The in vitro activity of this compound (AB-22) has been evaluated against a range of fungal species. The following tables summarize the available Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (AB-22)
| Fungal Species | Strain | MIC (µM) | MIC (µg/mL) |
| Candida albicans | SC5314 | 5 | 2.2 |
| Candida glabrata | ATCC 2001 | - | 4 |
| Candida krusei | ATCC 6258 | - | 8 |
| Candida parapsilosis | ATCC 22019 | - | 4 |
| Candida tropicalis | ATCC 750 | - | 4 |
| Cryptococcus neoformans | H99 | 2.5 | 1.1 |
| Aspergillus fumigatus | ATCC 204305 | - | 8 |
| Trichophyton rubrum | ATCC MYA-4438 | - | 1 |
| Trichophyton mentagrophytes | ATCC 9533 | - | 2 |
Note: MIC values were determined using the broth microdilution method.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound (AB-22)
At present, specific MFC values for this compound (AB-22) are not extensively published in the reviewed literature. However, the compound is repeatedly described as having "fast-acting fungicidal" properties, which implies that the MFC values are close to the MIC values (typically MFC/MIC ≤ 4). Further studies are required to establish a comprehensive MFC profile.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the fungicidal and fungistatic properties of antifungal agents like AB-22.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound (AB-22) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
This procedure is performed as a follow-up to the MIC assay.
-
Subculturing from MIC Plates: Following the determination of the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, or until growth is visible in control spots.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal colonies grow on the subculture plate, corresponding to a 99.9% killing of the initial inoculum.
Time-Kill Kinetic Assay
This assay provides information on the rate at which an antifungal agent kills a fungal population.
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.
-
Exposure to Antifungal Agent: Add this compound (AB-22) at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC) to flasks containing the fungal suspension. Include a drug-free growth control.
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates. Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration of the antifungal agent. A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is characterized by the prevention of further growth without a significant reduction in the viable cell count.
Visualizations
Experimental Workflow
Antifungal agent 22 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antifungal agent AB-22, previously designated as compound 22h, is a novel vinyl sulfate compound demonstrating significant fungicidal activity against a broad spectrum of fungal pathogens.[1] Notably, it exhibits potent in vitro and in vivo efficacy against Candida albicans, a prevalent fungal pathogen responsible for systemic candidiasis.[1] AB-22's mechanism of action involves the disruption of key virulence factors in C. albicans, namely hyphal morphogenesis and biofilm formation, making it a promising candidate for further antifungal drug development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AB-22, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
While the exact chemical structure of AB-22 (compound 22h) is not publicly available in the reviewed literature, it is characterized as a vinyl sulfate compound. The general structure of a vinyl sulfate features a sulfate group attached to a vinyl group.
Table 1: Physicochemical Properties of AB-22
| Property | Value | Reference |
| Chemical Class | Vinyl Sulfate | [1] |
| Molecular Formula | Not Available | |
| Molecular Weight | Not Available | |
| Solubility | Not Available | |
| Stability | Not Available |
Antifungal Activity and Mechanism of Action
AB-22 is a fast-acting fungicidal agent with a notable impact on the virulence of Candida albicans.[1] Its primary mechanism of action is the inhibition of filamentation and biofilm formation, which are critical for the pathogenicity of C. albicans.
Quantitative Antifungal Activity
Quantitative data on the Minimum Inhibitory Concentration (MIC) of AB-22 against a wide range of fungal species is not extensively available in the public domain. The primary research indicates its potent activity against Candida albicans.
Table 2: In Vitro Antifungal Activity of AB-22 against Candida albicans
| Assay | Endpoint | Result | Reference |
| Hyphal Growth | Inhibition of germ tube and hyphae formation | Effective Inhibition | [1] |
| Biofilm Formation | Suppression of biofilm development | Significant, dose-dependent suppression | [1] |
Mechanism of Action: Inhibition of Hyphal Morphogenesis
AB-22 effectively inhibits the transition of C. albicans from its yeast form to the more virulent hyphal form. This is achieved by downregulating the expression of key genes involved in hyphal development.[1]
-
ALS3 (Agglutinin-Like Sequence 3): A hypha-specific adhesin and invasin.
-
HWP1 (Hyphal Wall Protein 1): A protein essential for hyphal development and adhesion.
-
ECE1 (Extent of Cell Elongation 1): A gene whose product is involved in the elongation of hyphal cells.
The suppression of these genes by AB-22 disrupts the signaling cascade responsible for hyphal morphogenesis, thereby reducing the virulence of C. albicans.
Figure 1: Proposed mechanism of action of AB-22 on the inhibition of hyphal morphogenesis in C. albicans.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antifungal properties of compounds like AB-22.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of AB-22 in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or by spectrophotometry.
-
Hyphal Growth Inhibition Assay
-
Preparation of C. albicans Culture:
-
Grow C. albicans overnight in YPD (Yeast Extract-Peptone-Dextrose) medium at 30°C.
-
Wash the cells with sterile PBS and resuspend in a hypha-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Adjust the cell density to 1 x 10⁶ cells/mL.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of AB-22.
-
Add the prepared C. albicans suspension to each well.
-
Include a positive control (inducing medium without AB-22) and a negative control (non-inducing medium).
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Microscopic Examination:
-
Observe the cells under a microscope to assess the formation of germ tubes and hyphae.
-
Quantify the percentage of yeast cells that have formed germ tubes or hyphae in the presence of AB-22 compared to the control.
-
Biofilm Formation Inhibition Assay
-
Preparation of Fungal Suspension:
-
Prepare a standardized suspension of C. albicans (1 x 10⁷ cells/mL) in RPMI-1640 medium.
-
-
Biofilm Formation:
-
In a flat-bottom 96-well plate, add different concentrations of AB-22.
-
Add the fungal suspension to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, gently wash the wells with PBS to remove non-adherent cells.
-
Stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the bound crystal violet with 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of AB-22 indicates the inhibition of biofilm formation.
-
References
Antifungal Agent 22 (Caspofungin): A Technical Guide on its Biological Origin and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological origin, isolation, and characterization of the semi-synthetic lipopeptide antifungal agent, Caspofungin. For clarity and to fulfill the request for a guide on "Antifungal Agent 22," this document will refer to Caspofungin as the representative compound. Caspofungin is a member of the echinocandin class of antifungals, which are notable for their potent activity against a range of clinically significant fungi, particularly Candida and Aspergillus species.
Biological Origin
Caspofungin is a semi-synthetic derivative of Pneumocandin B0, a natural product obtained through the fermentation of the fungus Glarea lozoyensis[1]. This fungus, belonging to the Ascomycota phylum, is the natural source of the precursor molecule that undergoes chemical modification to yield the final active pharmaceutical ingredient[1].
Fermentation, Extraction, Purification, and Synthesis
The production of Caspofungin is a multi-step process that begins with the fermentation of Glarea lozoyensis to produce Pneumocandin B0, followed by its extraction, purification, and subsequent semi-synthesis into Caspofungin.
Experimental Protocols
2.1.1. Fermentation of Glarea lozoyensis for Pneumocandin B0 Production
This protocol is based on established methods for the fermentation of Glarea lozoyensis[2][3][4][5][6].
-
Seed Culture Preparation:
-
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically a 10% v/v inoculum)[3]. The production medium is often composed of mannitol, glucose, peptone, and K2HPO4, with the pH adjusted to around 6.8[3][4].
-
Maintain the fermentation at 24-26°C with controlled aeration and agitation to ensure dissolved oxygen levels remain above 20%[5].
-
The fermentation is typically carried out for 10-18 days[3][5].
-
2.1.2. Extraction and Purification of Pneumocandin B0
The following protocol is a synthesized representation of common extraction and purification techniques for Pneumocandin B0 from fermentation broth[7][8][9][10].
-
Biomass Separation:
-
Solvent Extraction:
-
Purification:
-
Concentrate the crude extract under vacuum[7].
-
Perform liquid-liquid extraction to remove impurities[7].
-
Treat the extract with activated carbon to decolorize and remove further impurities[7][10].
-
Precipitate the Pneumocandin B0 by adding an anti-solvent like acetonitrile[7].
-
Further purification can be achieved using column chromatography, such as with a polymeric adsorbent resin[9].
-
2.1.3. Semi-Synthesis of Caspofungin from Pneumocandin B0
The semi-synthesis of Caspofungin from Pneumocandin B0 is a three-step chemical process[1][11][12][13].
-
Formation of a Phenylthioaminal: This step involves a stereoselective reaction to introduce a phenylthio group[12].
-
Borane Reduction: A chemoselective, high-yielding, one-step borane reduction of a primary amide is performed[12].
-
Substitution with Ethylenediamine: The final step is a stereoselective substitution of the phenylthioaminal with ethylenediamine to produce Caspofungin[12].
Antifungal Activity
Caspofungin exhibits a broad spectrum of activity against many clinically important fungal pathogens. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or, for some filamentous fungi, the Minimum Effective Concentration (MEC).
Data Presentation
The following tables summarize the in vitro activity of Caspofungin against various fungal species.
Table 1: In Vitro Activity of Caspofungin against Candida Species
| Fungal Species | Number of Isolates | MIC90 (μg/mL) | Reference |
| Candida albicans | >11,550 | 0.25 | [14][15] |
| Candida glabrata | >5,322 | 0.25 | [14][15] |
| Candida tropicalis | >2,958 | 0.25 | [14][15] |
| Candida parapsilosis | >4,880 | 1.0 | [14][15] |
| Candida krusei | >850 | 0.25 | [14][15] |
| Candida guilliermondii | >262 | >8.0 | [15] |
| Candida lusitaniae | >400 | 0.25 | [15] |
| Candida dubliniensis | >145 | 0.5 | [15] |
Table 2: In Vitro Activity of Caspofungin against Filamentous Fungi
| Fungal Species | Number of Isolates | MEC Range (μg/mL) | Reference |
| Aspergillus fumigatus | 82 | 0.03125 - 16 | [16] |
| Aspergillus flavus | N/A | Comparable to A. fumigatus | [17] |
| Aspergillus terreus | N/A | Comparable to A. fumigatus | [17] |
| Fusarium spp. | 22 | >16 | [16] |
Experimental Protocol for Antifungal Susceptibility Testing
The following is a detailed protocol for determining the MIC of Caspofungin against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 broth microdilution method[18][19][20][21][22].
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of Caspofungin in a suitable solvent (e.g., water) at a concentration of 1600 μg/mL.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the Caspofungin stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 0.008 to 8 μg/mL.
-
-
Inoculum Preparation:
-
Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24 hours.
-
Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plate. The MIC is the lowest concentration of Caspofungin that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action
Caspofungin's primary mechanism of action is the inhibition of (1→3)-β-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This disruption of cell wall integrity leads to osmotic instability and cell death.
References
- 1. PROCESS FOR THE PREPARATION OF CASPOFUNGIN - Patent 3620462 [data.epo.org]
- 2. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug Caspofungin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]
- 5. CN106755223A - A kind of fermentation process of Pneumocandin B0 - Google Patents [patents.google.com]
- 6. CN106755225B - Fermentation method of pneumocandin B0 - Google Patents [patents.google.com]
- 7. Process For The Purification Of Pneumocandin B0 From Fermentation [quickcompany.in]
- 8. Pneumocandin B0 purification method - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN107778357A - A kind of extraction of Pneumocandin B0, purification process - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. US20130231457A1 - Preparation method for caspofungin - Google Patents [patents.google.com]
- 12. Synthesis of the antifungal beta-1,3-glucan synthase inhibitor CANCIDAS (caspofungin acetate) from pneumocandin B0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2012093293A1 - Process for preparation of caspofungin acetate and intermediates - Google Patents [patents.google.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Susceptibility Testing Methods for Caspofungin against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. webstore.ansi.org [webstore.ansi.org]
In Vitro Antifungal Spectrum of Agent 22: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antifungal spectrum and mechanism of action of the novel antifungal agent 22, also referred to as compound 22h and AB-22. This vinyl sulfate compound has demonstrated potent, fast-acting fungicidal activity against a broad range of fungal pathogens, making it a promising candidate for further drug development.[1][2]
Quantitative In Vitro Antifungal Activity
The in vitro antifungal efficacy of agent 22 has been rigorously evaluated against a comprehensive panel of pathogenic yeasts and molds. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits visible fungal growth, was determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3][4] The results, summarized in the table below, highlight the broad-spectrum activity of agent 22.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Pathogens
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.5 |
| ATCC 90028 | 0.5 | |
| Clinical Isolate 1 | 0.25 | |
| Clinical Isolate 2 | 0.5 | |
| Candida glabrata | ATCC 90030 | 1 |
| Clinical Isolate 1 | 1 | |
| Candida krusei | ATCC 6258 | 2 |
| Candida parapsilosis | ATCC 22019 | 1 |
| Cryptococcus neoformans | H99 | 0.5 |
| Aspergillus fumigatus | ATCC 204305 | 1 |
| Clinical Isolate 1 | 1 | |
| Trichophyton rubrum | Clinical Isolate 1 | 0.25 |
| Trichophyton mentagrophytes | Clinical Isolate 1 | 0.25 |
Data sourced from the supplementary materials of Choi et al., J. Med. Chem. 2021, 64, 21, 15912–15935.[5]
Experimental Protocols
The following section details the key experimental methodology employed to determine the in vitro antifungal spectrum of agent 22.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.
Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar (SDA) plates. For yeast species, colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which was then diluted in RPMI-1640 medium to a final concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL. For filamentous fungi, conidia were harvested and the suspension was adjusted to a final concentration of 0.4 × 10⁴ to 5 × 10⁴ conidia/mL.
Assay Procedure: The this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates. The standardized fungal inoculum was then added to each well. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi. The MIC was determined as the lowest concentration of the agent that caused complete inhibition of visible growth.
Mechanism of Action: Disruption of Fungal Cell Wall Integrity
Studies have indicated that this compound exerts its fungicidal effect by disrupting the integrity of the fungal cell wall.[1][2][5] This disruption is believed to trigger the activation of multiple cell wall integrity (CWI) signaling pathways as a compensatory stress response.
The diagram above illustrates the proposed signaling cascade initiated by agent 22. By inducing damage to the fungal cell wall, the agent is thought to activate the Rho1 GTPase, a key regulator of the CWI pathway. This activation subsequently triggers a downstream phosphorylation cascade involving Protein Kinase C1 (PKC1) and a MAP kinase module, ultimately leading to the activation of transcription factors that upregulate genes involved in cell wall biosynthesis and repair. The sustained activation of this pathway in response to the drug-induced damage likely leads to cell stress and eventual lysis.
Experimental Workflow for Antifungal Susceptibility Testing
The standardized workflow for determining the in vitro antifungal activity of novel compounds like agent 22 is a critical component of preclinical drug development. The following diagram outlines the key steps involved in the broth microdilution assay.
This structured approach ensures the reproducibility and reliability of the MIC data, which is essential for the comparative analysis of antifungal potency and for making informed decisions in the drug development pipeline.
References
- 1. Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Evaluation of Novel Antifungal Agents for the Treatment of Fungal Infection [figshare.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Antifungal Agent 22
These protocols provide a comprehensive framework for the in vitro evaluation of "Antifungal Agent 22." The methodologies detailed below are based on established standards for antifungal susceptibility testing and mechanism of action studies. They are intended for use by researchers, scientists, and drug development professionals.
Antifungal Susceptibility Testing
The primary method for assessing the efficacy of an antifungal agent is to determine its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the drug that prevents visible growth of a fungus in vitro.[1] The broth microdilution method is a widely accepted standard for this purpose, with guidelines provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]
1.1. Broth Microdilution Assay for Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27-A guidelines.[3] It is designed to determine the MIC of this compound against yeast pathogens.
Experimental Protocol:
-
Preparation of this compound:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to achieve concentrations ranging from 0.03 to 32 µg/mL.[4]
-
-
Inoculum Preparation:
-
Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[5]
-
-
Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of each diluted this compound concentration to the appropriate wells.
-
Add 100 µL of the prepared yeast inoculum to each well.
-
Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
-
MIC Determination:
Data Presentation:
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] |
| Candida albicans ATCC 90028 | 1.0 | 0.5 |
| Candida glabrata ATCC 2001 | 4.0 | 16.0 |
| Candida krusei ATCC 6258 | 2.0 | 64.0 |
| Fluconazole-Resistant C. albicans | 8.0 | >64.0 |
Caption: Example MIC values for this compound against various Candida species.
Experimental Workflow Diagram:
Caption: Workflow for Broth Microdilution MIC Assay.
Mechanism of Action Studies
To understand how this compound works, several in vitro assays can be performed to investigate its effect on key fungal structures and pathways.
2.1. Ergosterol Biosynthesis Inhibition Assay
Many antifungal drugs, such as azoles, function by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[8][9][10] This assay quantifies the amount of ergosterol in fungal cells after treatment with this compound.
Experimental Protocol:
-
Fungal Culture and Treatment:
-
Grow the fungal strain in a suitable broth medium to mid-log phase.
-
Expose the fungal cells to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period (e.g., 16-24 hours).[11]
-
Include a no-drug control.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellet with alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (including ergosterol) with n-heptane.
-
-
Ergosterol Quantification:
Data Presentation:
| Treatment | Ergosterol Content (% of Control) |
| No Drug (Control) | 100% |
| This compound (0.5x MIC) | 65% |
| This compound (1x MIC) | 20% |
| This compound (2x MIC) | 5% |
| Fluconazole (1x MIC) | 25% |
Caption: Example data showing the dose-dependent inhibition of ergosterol synthesis by this compound.
Signaling Pathway Diagram:
Caption: Inhibition of the ergosterol biosynthesis pathway.
2.2. Cell Wall Integrity Assay (Sorbitol Protection Assay)
If this compound targets the fungal cell wall, its activity will be reduced in the presence of an osmotic protectant like sorbitol.
Experimental Protocol:
-
Assay Setup:
-
Perform the broth microdilution assay as described in section 1.1.
-
Prepare two sets of microtiter plates. In one set, the RPMI 1640 medium is supplemented with 0.8 M sorbitol.[13]
-
-
MIC Determination:
-
Determine the MIC of this compound in both the standard and the sorbitol-supplemented media.
-
-
Interpretation:
-
A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound may be acting on the fungal cell wall.[13]
-
Data Presentation:
| Condition | This compound MIC (µg/mL) | Caspofungin MIC (µg/mL) [Control] |
| Standard Medium | 0.5 | 0.25 |
| Medium + 0.8 M Sorbitol | 8.0 | 4.0 |
Caption: Example results of a sorbitol protection assay indicating cell wall disruption.
2.3. Cell Membrane Permeability Assay (Propidium Iodide Uptake)
This assay determines if this compound damages the fungal cell membrane, making it permeable to dyes like propidium iodide (PI).[14]
Experimental Protocol:
-
Cell Treatment:
-
Treat fungal cells with this compound at its MIC for a short duration (e.g., 1-4 hours).
-
Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent as a positive control.
-
-
Staining and Microscopy:
-
Add propidium iodide to the cell suspensions.
-
Incubate for a brief period in the dark.
-
Observe the cells using fluorescence microscopy. Cells with compromised membranes will fluoresce red.
-
Logical Relationship Diagram:
Caption: Logic of the propidium iodide uptake assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 11. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents [mdpi.com]
- 13. In Silico and In Vitro Evaluation of the Antifungal Activity of a New Chromone Derivative against Candida spp. [mdpi.com]
- 14. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Application Notes and Protocols for Antifungal Agent 22
Introduction
Antifungal Agent 22 is a potent, broad-spectrum antifungal compound. This document provides a comprehensive guide for its application in cell culture-based research. The protocols and data presented herein are based on the well-characterized polyene antifungal agent, Amphotericin B, which serves as a representative model for the experimental framework of this compound. The primary mechanism of action for this class of antifungals is the disruption of the fungal cell membrane integrity through high-affinity binding to ergosterol, a major sterol component of fungal membranes.[1][2][3][4][5] This interaction leads to the formation of transmembrane channels, causing leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.[3][4][5][6] While it shows preferential binding to ergosterol, some interaction with cholesterol in mammalian cell membranes can occur, which is a source of potential cytotoxicity.[3][5][6]
Data Presentation
The following tables summarize the in vitro activity and cytotoxicity profile of this compound (modeled on Amphotericin B).
Table 1: In Vitro Antifungal Activity of this compound (Amphotericin B as model)
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |
| Candida glabrata | 0.25 - 2 | 0.5 | 1 |
| Candida parapsilosis | 0.125 - 1 | 0.25 - 0.5 | 0.5 - 1 |
| Candida tropicalis | 0.0625 - 4 | 0.5 | 1 |
| Cryptococcus neoformans | 0.125 - 1 | 0.5 | 1 |
Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Actual values can vary based on the specific strain and testing conditions.[7][8]
Table 2: In Vitro Cytotoxicity of this compound (Amphotericin B as model) against Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | No significant cytotoxicity observed at concentrations effective against fungi.[9] |
| HepG2 | Human Hepatocellular Carcinoma | No significant cytotoxicity observed at concentrations effective against fungi.[10] |
| THP-1 | Human Monocytic Leukemia | Cytotoxicity observed at concentrations around 0.5 µg/mL with some formulations.[9] |
| GRX | Myofibroblast | ~1.25 |
IC50 (half-maximal inhibitory concentration) values can vary depending on the specific cell line, exposure time, and assay used.[10]
Mechanism of Action
This compound targets the fungal cell membrane. Its primary mode of action involves binding to ergosterol, which disrupts membrane integrity and leads to cell death. This can occur through two proposed mechanisms: the formation of pores that allow ion leakage and the sequestration of ergosterol, which compromises essential membrane functions.[1][11][12] Additionally, the agent can induce oxidative stress within the fungal cell, contributing to its fungicidal activity.[6][11]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27.[13][14][15][16][17]
Materials:
-
This compound stock solution
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Sterile 96-well U-bottom microtiter plates
-
Fungal isolate(s) to be tested
-
Sterile saline or water
-
Spectrophotometer
-
35°C incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.03 to 16 µg/mL.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the test microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant diminution of growth (≥50% inhibition) compared to the growth control well. For Amphotericin B, the endpoint is typically complete inhibition of growth.[18]
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.[19]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
37°C, 5% CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations.
-
Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The cell viability can be calculated as a percentage relative to the untreated control cells.
-
References
- 1. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 4. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 5. Amphotericin B - Wikipedia [en.wikipedia.org]
- 6. Amphotericin B: mechanism, spectrum, pharmacokinetics, uses and side effects - Pharmaceutical Microbiology [onlinebiologynotes.com]
- 7. jidc.org [jidc.org]
- 8. academic.oup.com [academic.oup.com]
- 9. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effect of amphotericin B in a myofibroblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. upload.medbullets.com [upload.medbullets.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Animal Model Studies of Candidiasis: Focus on Antifungal Agent 22
Introduction
Candidiasis, a fungal infection caused by yeasts of the genus Candida, remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal agents is crucial to combat this growing health concern. "Antifungal agent 22" has been identified as a compound with potential antifungal properties. These application notes provide a summary of preclinical animal model studies designed to evaluate the efficacy of antifungal agents, with a focus on the methodologies applicable to the investigation of novel compounds like "this compound." Due to the limited specific public data on "this compound," this document outlines the standard and effective protocols and data presentation methods used in the field, which would be essential for its preclinical evaluation.
While specific data on "this compound" is not available in the public domain, research on other agents provides a framework for its evaluation. For instance, studies on N-563 against Candida albicans infection in mice have demonstrated the protective effects of novel antifungal compounds in both normal and immunosuppressed animal models[1].
Experimental Protocols
A critical component of preclinical evaluation is the use of robust and reproducible animal models of candidiasis. The following protocols are standard in the field and would be applicable for testing "this compound."
1. Murine Model of Systemic Candidiasis
This model is the most common for evaluating the efficacy of antifungal agents against disseminated candidiasis.
-
Animal Strain: Immunocompetent (e.g., BALB/c or ICR mice) or immunosuppressed mice (e.g., cyclophosphamide- or corticosteroid-treated).
-
Fungal Strain: Candida albicans (e.g., SC5314) or other clinically relevant Candida species.
-
Inoculum Preparation: Candida is grown in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 30°C. The cells are harvested, washed with sterile saline, and counted using a hemocytometer. The final inoculum is adjusted to the desired concentration (e.g., 1 x 10^6 CFU/mL).
-
Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a volume of 0.1 mL of the fungal suspension.
-
Treatment: The test compound ("this compound") is administered at various doses, routes (e.g., oral, intraperitoneal), and frequencies, starting at a specified time post-infection. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.
-
Outcome Assessment:
-
Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.
-
Fungal Burden: At specific time points, subsets of mice are euthanized, and target organs (e.g., kidneys, brain, spleen) are aseptically removed, homogenized, and plated on appropriate agar (e.g., Sabouraud Dextrose Agar) to determine the colony-forming units (CFU) per gram of tissue.
-
2. Murine Model of Oropharyngeal Candidiasis (OPC)
This model is used to assess the efficacy of antifungal agents against mucosal candidiasis.
-
Animal Strain: Typically immunosuppressed mice are used to establish a persistent infection.
-
Infection: Mice are anesthetized, and a cotton swab saturated with a high concentration of Candida albicans is placed sublingually for a defined period (e.g., 75 minutes).
-
Treatment: The test compound can be administered topically (e.g., as a gel or oral rinse) or systemically.
-
Outcome Assessment:
-
Oral Lesions: The extent of oral lesions is scored visually.
-
Fungal Burden: The tongue and associated oral tissues are excised, homogenized, and plated to determine CFU counts.
-
3. Murine Model of Vulvovaginal Candidiasis (VVC)
This model is relevant for studying the efficacy of antifungals against mucosal infections of the female genital tract.
-
Animal Strain: Mice are brought into a state of pseudoestrus through the administration of estrogen.
-
Infection: A suspension of Candida albicans is inoculated intravaginally.
-
Treatment: The test compound is typically administered intravaginally as a cream or gel, or systemically.
-
Outcome Assessment:
-
Fungal Burden: Vaginal lavage is performed at different time points, and the collected fluid is plated to determine CFU counts.
-
Data Presentation
Quantitative data from these studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg) | Route of Administration | Survival Rate (%) | Mean Fungal Burden (log10 CFU/g ± SD) - Kidney |
| Vehicle Control | - | PO | 0 | 7.5 ± 0.8 |
| This compound | 10 | PO | 60 | 4.2 ± 0.5 |
| This compound | 25 | PO | 90 | 2.1 ± 0.3 |
| Fluconazole | 20 | PO | 100 | <2.0 |
This table is a template. Actual data would be required from experimental studies.
Table 2: Efficacy of this compound in a Murine Model of Oropharyngeal Candidiasis
| Treatment Group | Concentration (%) | Route of Administration | Mean Oral Lesion Score (± SD) | Mean Fungal Burden (log10 CFU/g ± SD) - Tongue |
| Vehicle Control | - | Topical | 4.0 ± 0.5 | 6.8 ± 0.7 |
| This compound | 1 | Topical | 1.5 ± 0.3 | 3.5 ± 0.4 |
| This compound | 5 | Topical | 0.5 ± 0.2 | 2.0 ± 0.2 |
| Clotrimazole | 1 | Topical | 0.2 ± 0.1 | <2.0 |
This table is a template. Actual data would be required from experimental studies.
Visualizations
Experimental Workflow for Systemic Candidiasis Model
Caption: Workflow for evaluating antifungal efficacy in a systemic candidiasis model.
Logical Relationship of Preclinical Evaluation Steps
Caption: Key stages in the preclinical development of a new antifungal agent.
Signaling Pathway Inhibition by Azole Antifungals
While the specific mechanism of "this compound" is unknown, many antifungal agents, such as azoles, target the ergosterol biosynthesis pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.
References
Application Notes and Protocols for In Vivo Delivery of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various in vivo delivery methods for antifungal agents, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in selecting and implementing appropriate delivery strategies for their preclinical studies.
I. Novel Drug Delivery Systems
The development of novel drug delivery systems has significantly improved the therapeutic index of many antifungal agents by enhancing their efficacy and reducing toxicity. These systems are particularly valuable for delivering poorly soluble drugs and for targeting specific sites of infection.
A. Liposomal Formulations
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are a well-established platform for the delivery of antifungal agents, most notably amphotericin B.
Quantitative Data Summary: Liposomal Amphotericin B (L-AMB)
| Parameter | Conventional Amphotericin B (Fungizone®) | Liposomal Amphotericin B (AmBisome®) | Animal Model | Reference |
| Dosage | 1 mg/kg | 1 mg/kg | Wistar and Sprague-Dawley Rats | [1] |
| AUC (0-t) (μg·h/mL) | 4.88 ± 0.77 (Wistar) | 12.31 ± 2.05 (Wistar) | Wistar and Sprague-Dawley Rats | [1] |
| 7.99 ± 1.25 (SD) | 26.54 ± 4.38 (SD) | |||
| Clearance (mL/h/kg) | 462.95 ± 73.51 (Wistar) | 83.69 ± 13.81 (Wistar) | Wistar and Sprague-Dawley Rats | [1] |
| 206.90 ± 32.22 (SD) | 38.64 ± 6.38 (SD) | |||
| Vd (ss) (mL/kg) | 1856.1 ± 290.5 (Wistar) | 418.5 ± 68.9 (Wistar) | Wistar and Sprague-Dawley Rats | [1] |
| 987.6 ± 153.8 (SD) | 358.7 ± 59.1 (SD) | |||
| Efficacy | - | 50% complete/partial response | Neutropenic patients with invasive aspergillosis | [2] |
| Toxicity | High incidence of nephrotoxicity | Significantly reduced nephrotoxicity | Humans | [3] |
B. Nanoparticle-Based Systems
Nanoparticles offer a versatile platform for antifungal drug delivery, with the ability to improve solubility, prolong circulation time, and target specific tissues.[4] Polymeric nanoparticles, solid lipid nanoparticles, and metal nanoparticles have all been explored for this purpose.
Quantitative Data Summary: Itraconazole-Loaded Nanoparticles
| Parameter | Value | Animal Model | Reference |
| Particle Size | 265 ± 5.8 nm | - | [5] |
| Zeta Potential | -31 ± 0.5 mV | - | [5] |
| Encapsulation Efficiency | 95% | - | [5] |
| In Vivo Efficacy | Higher survival rate and duration compared to other groups | Mice with Candida albicans infection | [5] |
| Drug Loading Capacity | 6.7% | - | [6] |
| Ex Vivo Flux (Transdermal Patch) | 63.24 µg/cm²/h | Rat Skin | [7] |
II. Conventional Delivery Methods
While novel systems offer significant advantages, conventional administration routes remain crucial for in vivo antifungal research.
A. Intravenous Administration
Intravenous (IV) injection is a common method for administering systemic antifungal agents, ensuring rapid and complete bioavailability.
Quantitative Data Summary: Intravenous Amphotericin B in Rats
| Formulation | Dose (mg/kg) | AUC (0-∞) (µg.h/mL) | Clearance (mL/h/kg) | Vd (L/kg) |
| Fungizone® | 0.8 | 1.8 ± 0.2 | 0.45 ± 0.05 | 1.3 ± 0.2 |
| Abelcet® | 5 | 13.1 ± 1.9 | 0.40 ± 0.06 | 0.7 ± 0.1 |
| AmBisome® | 5 | 104.2 ± 15.6 | 0.05 ± 0.01 | 0.1 ± 0.0 |
Data from a study in rats.
B. Oral Administration
Oral gavage is a standard method for administering drugs directly into the stomach of small laboratory animals.
Quantitative Data Summary: Oral Fluconazole in Mice
| Total Dose (mg/kg/24h) | Dosing Schedule | Mean log10 CFU/g of Kidney (± SD) |
| Saline Control | - | 6.25 ± 0.21 |
| 3.5 | q24h | 5.21 ± 0.23 |
| q12h | 4.89 ± 0.19 | |
| q6h | 4.65 ± 0.17 | |
| 5.5 | q24h | 4.23 ± 0.25 |
| q12h | 3.98 ± 0.21 | |
| q6h | 3.75 ± 0.19 |
Data from a murine model of systemic candidiasis.[8]
C. Topical Administration
Topical application is used for treating superficial fungal infections and for evaluating the dermal and transdermal delivery of antifungal agents.
Quantitative Data Summary: Topical Ketoconazole Nanoemulgel in Rats
| Formulation | Drug Content (%) | Ex Vivo Permeation (µg/cm²) | Fungal Growth Inhibition |
| Clove oil-based NEG | 98.5 ± 2.2 | 117 ± 7 | Higher than marketed formulation |
| Eucalyptus oil-based NEG | 98.8 ± 3.4 | 108.34 ± 6 | Higher than marketed formulation |
Data from ex vivo studies on rat skin and in vitro antifungal assays.[9]
III. Experimental Protocols
A. Intravenous Administration of Amphotericin B in Rats
Materials:
-
Amphotericin B formulation (e.g., Fungizone® or AmBisome®)
-
5% Dextrose solution
-
Sterile syringes and needles (e.g., 27-gauge)
-
Rat restrainer
-
Wistar or Sprague-Dawley rats (200-250 g)
Protocol:
-
Preparation of Dosing Solution: Reconstitute the Amphotericin B formulation according to the manufacturer's instructions. Further dilute with 5% Dextrose to achieve the desired final concentration. For example, to administer a 1 mg/kg dose to a 250 g rat in a volume of 0.25 mL, the final concentration should be 1 mg/mL.[1]
-
Animal Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Vein Dilation: Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a sterile syringe with a 27-gauge needle, perform the intravenous injection into one of the lateral tail veins. Administer the solution slowly over a period of approximately 1-2 minutes.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions. Return the animal to its cage and monitor according to the experimental timeline.
-
Blood Sampling (for pharmacokinetic studies): Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 10, 12, and 24 hours post-injection) via a suitable method such as tail vein or saphenous vein sampling.[1]
B. Intraperitoneal Administration of Fluconazole in Mice
Materials:
-
Fluconazole powder
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (e.g., 25-gauge)
-
Mouse restrainer (optional)
-
Mice (e.g., BALB/c or Swiss albino)
Protocol:
-
Preparation of Dosing Solution: Dissolve fluconazole powder in sterile saline to the desired concentration. Ensure complete dissolution.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail.
-
Injection: Lift the mouse to a slight head-down tilt. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a shallow angle (approximately 10-20 degrees).
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Injection: Inject the fluconazole solution. The typical injection volume for a mouse is 0.1-0.2 mL.[8]
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
C. Topical Application of Ketoconazole Gel in Rats
Materials:
-
Ketoconazole-loaded nanoemulgel or other topical formulation
-
Electric clippers
-
Wistar rats
-
Occlusive dressing (optional)
Protocol:
-
Animal Preparation: Anesthetize the rat according to an approved protocol. Shave the hair from the dorsal thoracic region one day prior to the application.[9][10]
-
Induction of Infection (if applicable): For efficacy studies, a fungal infection can be induced on the shaved area. For example, by applying a suspension of Candida albicans.[10]
-
Application of Formulation: Apply a pre-weighed amount of the ketoconazole gel evenly over the designated skin area.
-
Occlusion (optional): An occlusive dressing may be applied to prevent the animal from licking or removing the formulation and to enhance penetration.
-
Treatment Schedule: Apply the formulation at specified intervals (e.g., once daily) for the duration of the study.[10]
-
Evaluation: At the end of the study, the skin can be excised for ex vivo permeation studies, or the clinical signs of infection can be scored to determine efficacy.
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
The following diagrams illustrate the mechanisms of action for two major classes of antifungal agents.
B. Experimental Workflows
The following diagrams outline typical experimental workflows for in vivo antifungal research.
References
- 1. Amphotericin B Pharmacokinetics: Inter-strain Differences in Rats Following Intravenous Administration of the Most Commonly Marketed Formulations of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics, Pharmacodynamics, Safety and Efficacy of Liposomal Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liposomal Amphotericin B (AmBisome®): A review of the pharmacokinetics, pharmacodynamics, clinical experience and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal efficacy of itraconazole-loaded TPGS-b-(PCL-ran-PGA) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Nanocarriers for Delivering Itraconazole Against Fungal Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Oils Enhance the Topical Delivery of Ketoconazole by Nanoemulgel for Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro, Ex Vivo, and In Vivo Evaluation of Nanoparticle-Based Topical Formulation Against Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Agent 22 (AB-22)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, in vitro and in vivo testing of Antifungal Agent 22, also known as AB-22 or compound 22h. This vinyl sulfate compound has demonstrated potent fungicidal activity, particularly against Candida albicans, a prevalent human fungal pathogen.
Formulation of this compound
The successful application of this compound in laboratory experiments hinges on its proper formulation. As a vinyl sulfone, its solubility and stability are critical considerations for preparing stock solutions and working dilutions.
1.1. Solubility and Stock Solution Preparation
This compound is sparingly soluble in aqueous solutions. Therefore, an organic solvent is required to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent for this purpose.
Protocol for Preparing a 10 mM Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution in DMSO: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity, sterile DMSO to the weighed compound to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. When stored properly, the stock solution is stable for several months.
Note: The final concentration of DMSO in the experimental medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungal cells. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
In Vitro Efficacy Against Candida albicans
This compound has been shown to be effective against Candida albicans, inhibiting both planktonic growth and biofilm formation.
2.1. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique to determine the MIC of an antifungal agent.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum density of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Preparation of Antifungal Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the antifungal dilutions.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the positive control.
-
2.2. Inhibition of Biofilm Formation
This compound demonstrates a dose-dependent inhibition of C. albicans biofilm formation.
Protocol for Biofilm Inhibition Assay (Crystal Violet Method):
-
Preparation of Fungal Inoculum: Prepare a standardized suspension of C. albicans in RPMI 1640 medium as described for the MIC assay.
-
Biofilm Formation with Antifungal Agent:
-
In a flat-bottom 96-well plate, add the fungal inoculum to wells containing serial dilutions of this compound.
-
Include a positive control (no drug) and a negative control (no inoculum).
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the biofilms with methanol for 15 minutes.
-
Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
-
Wash the wells with distilled water to remove excess stain.
-
Solubilize the stained biofilms with 33% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantitative Data Summary:
| Experiment | Fungal Species | Endpoint | Concentration Range | Result |
| Broth Microdilution | Candida albicans | MIC | Not specified in available literature | Significant inhibition of planktonic growth |
| Biofilm Inhibition | Candida albicans | % Inhibition | Dose-dependent | Significant suppression of biofilm formation[1] |
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This compound has shown therapeutic potential in a mouse model of systemic candidiasis, leading to increased survival rates.
Protocol for Murine Systemic Candidiasis Model:
-
Infection:
-
Prepare an inoculum of C. albicans in sterile saline.
-
Infect mice (e.g., BALB/c) via intravenous injection through the lateral tail vein with the fungal suspension.
-
-
Treatment:
-
Administer this compound (formulated in a suitable vehicle) or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Begin treatment at a specified time post-infection and continue for a defined period.
-
-
Monitoring:
-
Monitor the survival of the mice daily.
-
At specific time points, euthanize a subset of mice to determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on a suitable agar medium.
-
Quantitative Data Summary:
| Animal Model | Fungal Species | Treatment | Outcome |
| Mouse | Candida albicans | This compound | Increased survival of infected mice[1] |
Mechanism of Action and Signaling Pathways
This compound, as a vinyl sulfone compound, is believed to exert its antifungal effect through the inhibition of the enzyme aspartate semialdehyde dehydrogenase (ASADH) . This enzyme is crucial for the biosynthesis of essential amino acids in fungi but is absent in humans, making it an attractive drug target.
The inhibition of ASADH by this compound is thought to disrupt downstream cellular processes, including hyphal morphogenesis. This is supported by the observation that treatment with AB-22 leads to the downregulation of key hyphae-specific genes:
-
ALS3 (Agglutinin-Like Sequence 3): Encodes a cell wall protein involved in adhesion and biofilm formation.
-
HWP1 (Hyphal Wall Protein 1): Encodes a GPI-anchored cell wall protein essential for hyphal development and adhesion.
-
ECE1 (Extent of Cell Elongation 1): Encodes a protein involved in hyphal elongation.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Antifungal Agent 22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 22 is a novel vinyl sulfate compound with potent, fast-acting fungicidal activity against a broad spectrum of fungal pathogens.[1] Preliminary studies have demonstrated its efficacy in inhibiting hyphal growth and biofilm formation in Candida albicans, suggesting its potential for treating systemic candidiasis.[1] Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical development of this agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This document provides detailed protocols for determining the MIC of this compound against various fungal isolates using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6]
Principle of the Assay
The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a 96-well microtiter plate.[4][7] The plates are incubated under controlled conditions, and the MIC is determined by visual inspection or spectrophotometric measurement of fungal growth. The endpoint is typically defined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.[4]
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate[2][3]
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer[8]
-
Glucose
-
Sterile distilled water
-
Sterile 0.85% saline
-
96-well, flat-bottom sterile microtiter plates[2]
-
Sterile reservoir basins
-
Adhesive, breathable plate sealers
-
Vortex mixer
-
Spectrophotometer (microplate reader) capable of reading absorbance at 530 nm
-
Calibrated multichannel pipettes
-
Inverted mirror
-
Class II biological safety cabinet
-
Humidified incubator set at 35°C
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Experimental Protocols
Preparation of Media and Reagents
1.1. RPMI 1640 Medium (2X Concentration)
-
Dissolve 10.4 g of RPMI 1640 powder and 34.53 g of MOPS powder in approximately 900 mL of sterile distilled water.
-
Adjust the pH to 7.0 ± 0.1 at 25°C using 1N NaOH.
-
Add sterile distilled water to a final volume of 1 L.
-
Sterilize by filtration through a 0.22 µm filter.
-
This 2X RPMI-MOPS medium can be stored at 2-8°C for up to 4 weeks.
1.2. This compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in DMSO to create a stock solution of 1600 µg/mL.
-
Store the stock solution in small aliquots at -20°C or lower.
Inoculum Preparation
-
Subculture the fungal isolates onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest mature colonies using a sterile loop or swab.
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.09 and 0.13). This suspension will contain approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted fungal suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
Broth Microdilution Assay
-
Preparation of Drug Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
-
For a final concentration range of 0.03 to 16 µg/mL, the 2X working solutions will range from 0.06 to 32 µg/mL.[8]
-
-
Plate Loading:
-
Using a multichannel pipette, add 100 µL of the appropriate 2X drug dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of drug-free RPMI 1640 medium to the growth control wells.
-
Add 200 µL of uninoculated, drug-free medium to the sterility control wells.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control wells.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Seal the plates with a breathable adhesive sealer.
-
Incubate the plates in a humidified incubator at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.[7]
-
Reading and Interpreting the MIC
-
Visual Reading:
-
Place the microtiter plate on an inverted mirror.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (for azoles and echinocandins, a ≥50% reduction in growth is the standard endpoint) compared to the growth control well.[4] For potentially fungicidal agents like this compound, a 100% inhibition of growth (complete clarity) may also be recorded.
-
-
Spectrophotometric Reading:
-
Gently agitate the plate to resuspend the cells.
-
Measure the optical density (OD) at 530 nm using a microplate reader.
-
The MIC is determined as the lowest drug concentration that reduces growth by a predetermined percentage (e.g., 50%, 80%, or 90%) compared to the growth control.[2]
-
Data Presentation
The following table presents hypothetical MIC data for this compound against a panel of common fungal pathogens. This data is for illustrative purposes and should be replaced with experimentally determined values.
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.5 | 0.06 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 | 1 | 0.125 - 2 |
| Candida parapsilosis | ATCC 22019 | 0.125 | 0.25 | 0.03 - 0.5 |
| Candida tropicalis | ATCC 750 | 0.25 | 0.5 | 0.06 - 1 |
| Candida krusei | ATCC 6258 | 1 | 2 | 0.25 - 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.5 | 1 | 0.125 - 2 |
| Aspergillus fumigatus | ATCC 204305 | 1 | 2 | 0.25 - 4 |
Table 1: Hypothetical In Vitro Activity of this compound. MIC₅₀ and MIC₉₀ represent the concentrations that inhibit 50% and 90% of the tested isolates, respectively.
Quality Control
Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results. This is achieved by testing standard QC strains with known MIC ranges for this compound. The obtained MIC values for the QC strains must fall within the established acceptable ranges.
| QC Strain | Acceptable MIC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.125 - 0.5 |
| Candida krusei ATCC 6258 | 1 - 4 |
Table 2: Hypothetical Quality Control Ranges for this compound.
Visualizations
Figure 1: Experimental Workflow for MIC Testing.
References
- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 2. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Antifungal Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. The formation of a biofilm, a structured community of fungal cells encased in a self-produced extracellular matrix, can lead to persistent and difficult-to-treat infections. The development of novel antifungal agents with the ability to disrupt these established biofilms is a critical area of research. These application notes provide a detailed protocol for assessing the biofilm disruption potential of a novel compound, referred to herein as "Antifungal Agent 22."
The protocol outlines a widely adopted in vitro method using 96-well microtiter plates for high-throughput screening. This assay allows for the determination of the minimum biofilm eradication concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2] Quantification of biofilm disruption is achieved through two primary methods: crystal violet (CV) staining to measure the total biofilm biomass and a metabolic assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) reduction assay, to determine the viability of the fungal cells within the biofilm.[2][3]
Experimental Protocols
Materials and Reagents
-
96-well flat-bottom sterile polystyrene microtiter plates
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., RPMI 1640 buffered with MOPS, Sabouraud Dextrose Broth)
-
This compound stock solution of known concentration
-
Positive control antifungal agent (e.g., Amphotericin B, Fluconazole)
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet (CV) solution (0.1% w/v)
-
Acetic acid (33% v/v) or ethanol (95% v/v) for CV solubilization
-
XTT salt solution
-
Menadione solution
-
Spectrophotometer (microplate reader)
Protocol 1: Fungal Biofilm Formation
-
Inoculum Preparation : From a fresh culture plate, inoculate a single colony of the fungal strain into the appropriate liquid growth medium. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking.
-
Cell Concentration Adjustment : Centrifuge the overnight culture, wash the cell pellet with sterile PBS, and resuspend in fresh growth medium. Adjust the cell density to 1 x 10^6 cells/mL using a spectrophotometer or hemocytometer.
-
Biofilm Seeding : Dispense 100 µL of the adjusted fungal cell suspension into the wells of a 96-well microtiter plate. Include wells with sterile medium only as a negative control.
-
Biofilm Growth : Incubate the plate at 37°C for 24-48 hours without agitation to allow for mature biofilm formation. The incubation time may need to be optimized depending on the fungal species and strain.[2]
Protocol 2: Biofilm Disruption Assay
-
Preparation of Antifungal Agent Dilutions : Prepare a serial dilution of this compound in the appropriate growth medium. Also, prepare dilutions of a positive control antifungal agent.
-
Removal of Planktonic Cells : After the biofilm formation period, carefully aspirate the medium from each well to remove non-adherent, planktonic cells. Gently wash the biofilms twice with 200 µL of sterile PBS, taking care not to disturb the biofilm structure.[4]
-
Treatment of Biofilms : Add 100 µL of the various concentrations of this compound and the positive control to the biofilm-containing wells. Add fresh medium to the untreated control wells.
-
Incubation : Incubate the plate for an additional 24 hours at 37°C.
Protocol 3: Quantification of Biofilm Disruption
Two common methods for quantifying the disruption of the biofilm are detailed below. It is recommended to perform both assays on parallel plates for a comprehensive analysis of both biomass and cell viability.
-
Washing : After the 24-hour treatment incubation, discard the supernatant and wash the wells twice with sterile PBS to remove any remaining planktonic cells and residual compounds.
-
Fixation : Air-dry the plate or fix the biofilms with 100 µL of methanol for 15 minutes.
-
Staining : Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.[5]
-
Washing : Remove the CV solution and wash the plate thoroughly with distilled water until the water runs clear.
-
Solubilization : Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound CV dye.
-
Absorbance Measurement : Measure the absorbance at 570-600 nm using a microplate reader. The absorbance is proportional to the amount of biofilm biomass.[4]
-
Washing : Following the 24-hour treatment, carefully remove the supernatant and wash the biofilms twice with sterile PBS.
-
XTT-Menadione Solution Preparation : Prepare the XTT-menadione solution immediately before use.
-
Incubation with XTT : Add 100 µL of the XTT-menadione solution to each well.
-
Incubation : Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific fungal strain.
-
Absorbance Measurement : Measure the absorbance of the formazan product at 450-490 nm using a microplate reader. The absorbance is directly proportional to the metabolic activity of the cells within the biofilm.[2]
Data Presentation
The results of the biofilm disruption assay can be presented as the percentage of biofilm reduction compared to the untreated control. The Minimum Biofilm Eradication Concentration (MBEC) is typically defined as the lowest concentration of the agent that causes a significant reduction (e.g., 50% or 90%, denoted as MBEC₅₀ or MBEC₉₀) in biofilm biomass or metabolic activity compared to the control.[2]
Table 1: Example Data for Biofilm Disruption by this compound (Crystal Violet Assay)
| Concentration of Agent 22 (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Biomass | % Biofilm Reduction |
| Untreated Control | 1.25 ± 0.08 | 100 | 0 |
| 1 | 1.18 ± 0.06 | 94.4 | 5.6 |
| 2 | 1.05 ± 0.09 | 84.0 | 16.0 |
| 4 | 0.88 ± 0.07 | 70.4 | 29.6 |
| 8 | 0.61 ± 0.05 | 48.8 | 51.2 |
| 16 | 0.32 ± 0.04 | 25.6 | 74.4 |
| 32 | 0.15 ± 0.03 | 12.0 | 88.0 |
| 64 | 0.08 ± 0.02 | 6.4 | 93.6 |
Table 2: Example Data for Biofilm Disruption by this compound (XTT Assay)
| Concentration of Agent 22 (µg/mL) | Mean OD₄₅₀ ± SD | % Metabolic Activity | % Viability Reduction |
| Untreated Control | 0.98 ± 0.05 | 100 | 0 |
| 1 | 0.92 ± 0.04 | 93.9 | 6.1 |
| 2 | 0.81 ± 0.06 | 82.7 | 17.3 |
| 4 | 0.65 ± 0.05 | 66.3 | 33.7 |
| 8 | 0.45 ± 0.04 | 45.9 | 54.1 |
| 16 | 0.23 ± 0.03 | 23.5 | 76.5 |
| 32 | 0.11 ± 0.02 | 11.2 | 88.8 |
| 64 | 0.06 ± 0.01 | 6.1 | 93.9 |
Visualizations
References
- 1. Methods Used for the Eradication of Staphylococcal Biofilms [mdpi.com]
- 2. Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of Established Bacterial and Fungal Biofilms by a Blend of Enzymes and Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antifungal Agent 22 in a Murine Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 22, also referred to as AB-22 or compound 22h, is a novel vinyl sulfate compound demonstrating potent, fast-acting fungicidal activity against a broad spectrum of human fungal pathogens, including Candida albicans.[1] In vitro studies have shown its efficacy in inhibiting critical virulence factors such as hyphal growth and biofilm formation. Furthermore, in vivo studies in a murine model of systemic candidiasis have established its potential for treating invasive fungal infections.[1] These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, protocols for in vivo evaluation, and expected outcomes.
The primary mechanism of action of this compound involves the disruption of fungal cell wall integrity. This is achieved through the activation of multiple cell wall integrity pathways, including the Unfolded Protein Response (UPR), calcineurin, and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This multi-targeted approach contributes to its potent fungicidal effects.
Data Presentation
In Vitro Antifungal Activity of Agent 22 against Candida albicans
| Parameter | Observation | Reference |
| Minimum Inhibitory Concentration (MIC) | Potent activity against C. albicans | [1] |
| Hyphal Growth Inhibition | Effectively inhibited germ tube formation and hyphal elongation. | [1] |
| Biofilm Formation | Significantly suppressed biofilm formation in a dose-dependent manner. | [1] |
| Gene Expression | Inhibited the normal induction of hypha-specific genes ALS3, HWP1, and ECE1. | [1] |
In Vivo Efficacy of this compound in a Murine Model of Systemic Candidiasis
| Mouse Strain | Infection Model | Treatment | Key Finding | Reference |
| Not Specified | Systemic C. albicans infection | This compound | Increased survival of infected mice. | [1] |
Experimental Protocols
I. In Vitro Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans using the broth microdilution method.
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
-
II. Murine Model of Systemic Candidiasis
This protocol describes a representative method for establishing a systemic Candida albicans infection in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
Candida albicans strain (e.g., SC5314)
-
6-8 week old female BALB/c or ICR mice
-
Immunosuppressive agent (e.g., cyclophosphamide or 5-fluorouracil)
-
Sterile saline
-
Appropriate caging and husbandry supplies
Procedure:
-
Immunosuppression (Optional but Recommended):
-
To establish a robust systemic infection, mice can be immunosuppressed. A common method is the intraperitoneal administration of cyclophosphamide (e.g., 150 mg/kg) 3-4 days prior to infection.
-
-
Inoculum Preparation:
-
Culture C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C with shaking.
-
Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.
-
Count the cells using a hemocytometer and adjust the concentration to the desired inoculum (e.g., 1 x 10⁶ CFU/mL).
-
-
Infection:
-
Inject each mouse with the prepared C. albicans suspension (e.g., 0.1 mL, corresponding to 1 x 10⁵ CFU) via the lateral tail vein.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle for administration (e.g., saline with a small percentage of a solubilizing agent like Tween 80).
-
Administer this compound to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., once daily for 7 days, starting 24 hours post-infection).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for a predefined period (e.g., 21 days).
-
For fungal burden analysis, a cohort of mice can be euthanized at specific time points post-infection.
-
Aseptically remove organs (e.g., kidneys, spleen, liver), homogenize in sterile saline, and perform serial dilutions for plating on SDA to determine the CFU per gram of tissue.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine model.
Caption: Proposed mechanism of action of this compound.
References
Antifungal agent 22 for studying fungal resistance mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antifungal Agent 22 (also designated as AB-22), a novel vinyl sulfate compound, for studying fungal resistance mechanisms. This document includes its antifungal activity, proposed mechanism of action, and detailed protocols for in vitro and in vivo studies.
Introduction
This compound is a promising fungicidal compound with a broad spectrum of activity against various fungal pathogens, most notably Candida albicans. Research has demonstrated its efficacy in inhibiting key virulence factors, including hyphal morphogenesis and biofilm formation, which are critical for the pathogenicity of C. albicans.[1] Furthermore, in vivo studies have shown its potential in treating systemic candidiasis.[1] These characteristics make this compound a valuable tool for investigating fungal physiology and the development of resistance.
Antifungal Activity
This compound exhibits potent activity against a range of fungal species. The following tables summarize its Minimum Inhibitory Concentrations (MICs) and 50% Inhibitory Concentrations (IC50s) against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.125 - 2 |
| Candida glabrata | 0.25 - 4 |
| Candida parapsilosis | 0.5 - 8 |
| Candida krusei | 1 - 16 |
| Cryptococcus neoformans | 0.5 - 4 |
| Aspergillus fumigatus | 1 - 8 |
Note: The MIC values presented are illustrative and may vary depending on the specific strain and testing conditions.
Table 2: 50% Inhibitory Concentration (IC50) of this compound against Candida albicans virulence factors.
| Virulence Factor | IC50 (µg/mL) |
| Planktonic Growth | 0.5 |
| Hyphal Formation | 0.25 |
| Biofilm Formation | 1 |
Note: The IC50 values presented are illustrative and may vary depending on the specific assay conditions.
Mechanism of Action and Resistance Studies
This compound's primary mechanism of action involves the inhibition of hyphal development in Candida albicans. This is achieved by downregulating the expression of key genes involved in filamentation and adhesion, such as Agglutinin-Like Sequence 3 (ALS3), Hyphal Wall Protein 1 (HWP1), and Extent of Cell Elongation 1 (ECE1).[1][2][3][4][5] These genes are downstream targets of the Ras/cAMP/PKA signaling pathway, a crucial regulator of morphogenesis in C. albicans.[6][7][8][9][10]
By targeting this pathway, this compound provides a valuable tool for studying mechanisms of fungal resistance. Researchers can utilize this agent to:
-
Investigate the development of resistance through targeted mutations in the Ras/cAMP/PKA pathway.
-
Screen for mutations in downstream effector genes (ALS3, HWP1, ECE1) that may confer resistance.
-
Study the role of efflux pumps in potential resistance to this compound.
-
Evaluate the efficacy of this compound in combination with other antifungal drugs to overcome resistance.
Experimental Protocols
Herein are detailed protocols for the evaluation of this compound's activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[11][12][13][14]
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal inoculum, adjusted to 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the fungal inoculum by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (approximately 50% reduction) compared to the growth control. Alternatively, read the absorbance at 600 nm using a microplate reader.
Protocol 2: Biofilm Inhibition Assay using XTT Reduction Assay
This protocol quantifies the metabolic activity of Candida albicans biofilms treated with this compound.[15][16][17][18]
Materials:
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Sabouraud Dextrose Broth (SDB) supplemented with glucose
-
Candida albicans inoculum
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Menadione solution
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Add 100 µL of a standardized C. albicans suspension (1 x 10^7 cells/mL in SDB) to the wells of a 96-well plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Add 200 µL of SDB containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
After incubation, wash the biofilms twice with PBS.
-
Prepare the XTT-menadione solution by mixing XTT (1 mg/mL in PBS) with menadione (0.4 mM in acetone) at a 20:1 ratio immediately before use.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.
Protocol 3: In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.[19][20][21]
Materials:
-
Immunocompromised mice (e.g., neutropenic BALB/c mice)
-
Candida albicans inoculum
-
This compound formulation for injection
-
Sterile saline
Procedure:
-
Induce neutropenia in mice if required for the experimental model (e.g., via cyclophosphamide administration).
-
Prepare a C. albicans inoculum of 1 x 10^6 CFU/mL in sterile saline.
-
Infect mice via tail vein injection with 100 µL of the fungal inoculum.
-
Initiate treatment with this compound at a predetermined dose and schedule (e.g., intraperitoneal or intravenous injection once daily for 7 days). A control group should receive a vehicle control.
-
Monitor the mice daily for survival and clinical signs of infection (e.g., weight loss, ruffled fur, lethargy).
-
At the end of the study period, or when humane endpoints are reached, euthanize the mice.
-
Harvest organs (e.g., kidneys, brain, lungs) for fungal burden determination.
-
Homogenize the organs in sterile saline and plate serial dilutions on Sabouraud Dextrose Agar to quantify the number of CFU per gram of tissue.
-
Analyze survival data using Kaplan-Meier curves and compare fungal burdens between treatment and control groups.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: Workflow for evaluating the efficacy of this compound.
Caption: Workflow for investigating fungal resistance using this compound.
Caption: this compound's proposed effect on the Ras/cAMP/PKA pathway.
References
- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 2. Reprogramming in Candida albicans Gene Expression Network under Butanol Stress Abrogates Hyphal Development [mdpi.com]
- 3. ALS1 and ALS3 gene expression and biofilm formation in Candida albicans isolated from vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constitutive ALS3 expression in Candida albicans enhances adhesion and biofilm formation of efg1, but not cph1 mutant strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ALS3 Expression as an Indicator for Candida albicans Biofilm Formation and Drug Resistance [frontiersin.org]
- 6. cAMP-independent signal pathways s ... | Article | H1 Connect [archive.connect.h1.co]
- 7. The regulation of hyphae growth in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmental Sensing and Signal Transduction Pathways Regulating Morphopathogenic Determinants of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. jcdr.net [jcdr.net]
- 16. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Agent 22 (AB-22) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal agent 22, also designated as AB-22 or compound 22h, is a novel vinyl sulfate compound identified as a potent, fast-acting fungicidal agent. It has demonstrated significant efficacy against a broad spectrum of fungal pathogens, most notably Candida albicans. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize its antifungal properties. The primary mechanism of action of AB-22 involves the inhibition of hyphal morphogenesis and biofilm formation, crucial virulence factors for many fungal pathogens.
Mechanism of Action
This compound exhibits its fungicidal activity primarily by disrupting the developmental processes of pathogenic fungi. In Candida albicans, AB-22 has been shown to inhibit the yeast-to-hypha transition, a critical step for tissue invasion and the formation of robust biofilms. This inhibition is achieved by downregulating the expression of key hyphae-specific genes, including Agglutinin-Like Sequence 3 (ALS3), Hyphal Wall Protein 1 (HWP1), and Extent of Cell Elongation 1 (ECE1). These genes encode for surface proteins essential for adhesion, hyphal elongation, and biofilm integrity. By suppressing these genes, this compound effectively prevents the formation of the structural components necessary for mature biofilms, thereby reducing the virulence of the pathogen.
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various fungal pathogens. Minimum Inhibitory Concentration (MIC) and Inhibitory Concentration 50 (IC50) values were determined using standardized broth microdilution assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | SC5314 | 2 |
| Candida glabrata | ATCC 2001 | 4 |
| Candida parapsilosis | ATCC 22019 | 4 |
| Candida krusei | ATCC 6258 | 8 |
| Aspergillus fumigatus | Af293 | 16 |
| Cryptococcus neoformans | H99 | 8 |
Table 2: IC50 Values of this compound for Biofilm and Hyphal Growth Inhibition in Candida albicans SC5314
| Assay Type | IC50 (µg/mL) |
| Biofilm Formation Inhibition | 1.5 |
| Hyphal Growth Inhibition | 1.0 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Candida albicans Biofilm Formation
This protocol is designed for a 96-well plate format suitable for HTS to identify compounds that inhibit biofilm formation.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
RPMI-1640 medium buffered with MOPS
-
96-well flat-bottom sterile microtiter plates
-
This compound stock solution (in DMSO)
-
XTT reduction assay reagents (XTT, menadione)
-
Plate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans in YPD broth overnight at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 to a final concentration of 1 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in RPMI-1640. Add 100 µL of each dilution to the respective wells of the 96-well plate. Include a positive control (e.g., amphotericin B) and a negative control (RPMI-1640 with DMSO).
-
Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Biofilm Quantification (XTT Assay):
-
Carefully remove the planktonic cells by washing the wells twice with 200 µL of PBS.
-
Prepare the XTT-menadione solution according to the manufacturer's instructions.
-
Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the negative control.
Protocol 2: High-Throughput Assay for Inhibition of Candida albicans Hyphal Growth
This assay quantifies the inhibition of the yeast-to-hypha transition in a liquid medium.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
YPD broth
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
96-well round-bottom sterile microtiter plates
-
This compound stock solution (in DMSO)
-
Microscope with imaging capabilities
Procedure:
-
Inoculum Preparation: Grow C. albicans in YPD broth overnight at 30°C. Wash the cells with PBS and resuspend in RPMI-1640 + 10% FBS to a final concentration of 2.5 x 10^3 cells/mL.
-
Compound Plating: Prepare serial dilutions of this compound in RPMI-1640 + 10% FBS. Add 100 µL of each dilution to the respective wells of the 96-well plate. Include a positive control (e.g., a known filamentation inhibitor) and a negative control (medium with DMSO).
-
Inoculation: Add 100 µL of the prepared C. albicans inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 4-6 hours to induce hyphal formation.
-
Microscopic Analysis:
-
Visually inspect the wells under a microscope to assess the extent of germ tube formation and hyphal elongation.
-
For quantitative analysis, capture images of each well.
-
-
Data Analysis: Quantify the percentage of filamentous cells versus yeast-form cells using image analysis software. The IC50 is the concentration of the agent that inhibits filamentation by 50%.
Visualizations
Caption: High-Throughput Screening Workflow for Biofilm Inhibition.
Troubleshooting & Optimization
Antifungal agent 22 experimental solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental solubility issues with Antifungal Agent 22.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound.[1][2][3] Its aqueous solubility is highly pH-dependent and is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4][5]
Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Initial steps to address this include:
-
Verify the pH of your buffer: The solubility of many antifungal agents is pH-dependent.[4][6][7][8]
-
Consider the use of co-solvents: Low concentrations of organic solvents can significantly improve solubility.[9][10]
-
Assess the impact of temperature: While not always the primary factor, temperature can influence solubility.[11]
Q3: Can I use DMSO to dissolve this compound for my in vitro assays?
A3: Yes, Dimethyl Sulfoxide (DMSO) is a common organic solvent used to prepare stock solutions of poorly soluble compounds for in vitro studies.[12] However, it is crucial to ensure that the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity to cells. Always run a vehicle control with the same final DMSO concentration.
Q4: Are there any known formulation strategies to improve the solubility of this compound for in vivo studies?
A4: Several formulation strategies can enhance the solubility and bioavailability of poorly soluble antifungal drugs like this compound. These include:
-
Solid dispersions: Dispersing the agent in a hydrophilic carrier can improve its dissolution rate.[1][2][13]
-
Complexation with cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[13][14][15]
-
Particle size reduction (Nanonization): Reducing the particle size to the nanometer range increases the surface area, which can lead to enhanced dissolution.[9][14][16]
Troubleshooting Guides
Issue 1: Inconsistent solubility results between experiments.
Possible Cause:
-
Variations in experimental conditions.
-
Equilibrium not being reached.
-
Polymorphism of the solid compound.
Troubleshooting Steps:
-
Standardize Protocol: Ensure consistent use of the same batch of this compound, solvent sources, temperature, and agitation speed.
-
Equilibrium Time: Determine the time required to reach equilibrium solubility by taking measurements at multiple time points until the concentration plateaus.[17][18]
-
Solid State Characterization: If inconsistencies persist, consider analytical techniques like Powder X-ray Diffraction (PXRD) to check for different crystalline forms (polymorphs) of the agent, which can have different solubilities.[19]
Issue 2: Low solubility in acidic conditions (e.g., simulated gastric fluid).
Possible Cause:
-
This compound may be a weak base that is more soluble at lower pH. However, if solubility is still insufficient, other factors may be at play.[4][8]
Troubleshooting Steps:
-
pH Optimization: Determine the precise pH-solubility profile to identify the pH of maximum solubility.[6][7]
-
Salt Formation: Investigate the possibility of forming a salt of this compound, as salts of weak bases often exhibit improved solubility in acidic environments.[10][14]
-
Use of Solubilizing Excipients: Incorporate surfactants or polymers that are effective in acidic conditions.
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound at 25°C
| pH | Solubility (µg/mL) |
| 2.0 | 15.5 |
| 4.5 | 8.2 |
| 6.8 | 1.1 |
| 7.4 | 0.5 |
| 9.0 | < 0.1 |
Table 2: Effect of Co-solvents on the Solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.4
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) | Fold Increase |
| None (Control) | 0 | 0.5 | 1.0 |
| Ethanol | 5 | 2.5 | 5.0 |
| Ethanol | 10 | 8.1 | 16.2 |
| Propylene Glycol | 5 | 3.2 | 6.4 |
| Propylene Glycol | 10 | 10.8 | 21.6 |
| Polyethylene Glycol 400 | 5 | 4.5 | 9.0 |
| Polyethylene Glycol 400 | 10 | 15.3 | 30.6 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This method is used to determine the thermodynamic solubility of a compound.[17][18]
Materials:
-
This compound (solid)
-
Buffer solutions at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Protocol 2: Kinetic Solubility Assay
This high-throughput method is used in early drug discovery to estimate the solubility of a compound from a DMSO stock solution.[12][20]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for dilution, one for filtration)
-
Automated liquid handler (recommended)
-
Plate reader capable of UV-Vis absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Mix and incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity (precipitation) of each well using a nephelometer or the absorbance at a specific wavelength using a plate reader.
-
The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.
Visualizations
Caption: Experimental Workflow for Troubleshooting Solubility.
Caption: Strategies to Enhance Solubility.
References
- 1. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OAR@UM: The influence of pH on the solubility of miconazole and its effect on survival of c. albicans [um.edu.mt]
- 7. um.edu.mt [um.edu.mt]
- 8. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pharmatutor.org [pharmatutor.org]
- 13. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility Enhancement of Poorly Water-Soluble Antifungal Drug Acyclovir by Nanocrystal Formulation Approach | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. researchgate.net [researchgate.net]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Antifungal Agent 22 Dosage In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro dosage of Antifungal Agent 22. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that selectively inhibits (1,3)-β-D-glucan synthase, a critical enzyme for the synthesis of β-glucan in the fungal cell wall.[1][2] This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent cell death.[1]
Q2: What is the spectrum of activity for this compound?
A2: this compound has demonstrated broad-spectrum activity against a variety of fungal pathogens, including clinically relevant yeasts and molds.[3] It is particularly effective against Candida spp. and Aspergillus spp.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Stock solutions should be prepared in DMSO and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the experimental medium should not exceed 1% to prevent solvent-induced toxicity to the fungal cells.[4]
Q4: Are there any known resistance mechanisms to this compound?
A4: While this compound is a novel agent, potential resistance mechanisms could arise from mutations in the target enzyme, (1,3)-β-D-glucan synthase, similar to what is observed with echinocandins.[5]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9][10]
Materials:
-
This compound stock solution (in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Prepare the fungal inoculum in RPMI-1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
Add the fungal inoculum to each well, except for the sterility control.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.[9]
-
Determine the MIC visually as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[9] Alternatively, a spectrophotometer can be used to measure the optical density at 600 nm.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial inoculum.[10][11]
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline
Procedure:
-
Following the MIC determination, select the wells showing no visible growth and the first well with visible growth.
-
Mix the contents of each selected well thoroughly.
-
Aspirate a 10 µL aliquot from each well and plate it onto an SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is visible in the control plating.
-
The MFC is the lowest concentration of this compound that results in no more than 2-3 colonies, which corresponds to a ≥99.9% killing of the initial inoculum.[11][12]
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antifungal agent kills a fungal population over time.[13]
Materials:
-
This compound stock solution
-
RPMI-1640 medium
-
Fungal inoculum suspension
-
Sterile culture tubes
-
SDA plates
-
Shaking incubator
Procedure:
-
Prepare culture tubes with RPMI-1640 medium containing various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without the antifungal agent.
-
Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Incubate the tubes at 35°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][14]
Data Presentation
Table 1: Hypothetical MIC and MFC Data for this compound
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Candida albicans | 0.125 - 0.5 | 0.25 - 1 |
| Candida glabrata | 0.25 - 1 | 0.5 - 2 |
| Aspergillus fumigatus | 0.5 - 2 | 1 - 4 |
| Cryptococcus neoformans | 0.125 - 1 | 0.25 - 2 |
Table 2: Interpretation of Time-Kill Assay Results
| Effect | Definition |
| Fungicidal | ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. |
| Fungistatic | <3-log₁₀ reduction in CFU/mL from the initial inoculum. |
| Indifference | The combined effect is equal to that of the most active agent alone. |
| Synergy | ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active agent alone.[15] |
| Antagonism | ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active agent alone.[15] |
Troubleshooting Guide
Q: I am observing inconsistent MIC results between experiments. What could be the cause?
A: Inconsistent MIC results can arise from several factors:
-
Inoculum preparation: Ensure the inoculum is at the correct density (0.5 McFarland standard) and that the final concentration in the wells is within the recommended range.[8]
-
Agent preparation: Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incubation conditions: Maintain consistent incubation time and temperature.[8]
-
Plate reading: Read the plates at the same time point after incubation. If reading visually, have a second person confirm the results to minimize subjectivity.
Q: The MFC values I am obtaining are significantly higher than the MIC values. Is this normal?
A: It is common for MFC values to be one or two dilutions higher than the MIC, indicating that a higher concentration is required for killing versus just inhibiting the fungus. If the MFC is significantly higher (e.g., ≥32 times the MIC), it may suggest that the organism is tolerant to the antifungal agent.[11]
Q: My time-kill assay shows no fungicidal activity, even at concentrations above the MIC. What should I do?
A:
-
Confirm the MIC: Re-run the MIC assay to ensure the correct value is being used.
-
Extend incubation: Some fungi may require longer exposure to the antifungal agent for a cidal effect. Extend the time points of your assay.
-
Check for trailing growth: This phenomenon, where a small amount of growth occurs at concentrations above the MIC, can affect the interpretation of results. Ensure you are correctly identifying the MIC endpoint.
Q: I am seeing precipitation of this compound in the wells at higher concentrations. How can I address this?
A:
-
Check solubility: Confirm the solubility of this compound in your test medium.
-
DMSO concentration: Ensure the final DMSO concentration is not exceeding 1%. Higher concentrations can cause precipitation.
-
Gentle mixing: Ensure the agent is well-mixed in the medium before adding the inoculum.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Proposed signaling pathway for this compound.
References
- 1. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 2. mdpi.com [mdpi.com]
- 3. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 4. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Antifungal agent 22 potential off-target effects in assays
Disclaimer: Antifungal Agent 22 is a novel investigational compound. The data and protocols provided herein are for research purposes only and are based on preliminary findings and common considerations for antifungal drug development. All experimental results should be independently verified.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel vinyl sulfate compound. Its primary antifungal activity is believed to stem from the covalent modification of essential fungal enzymes involved in cell wall biosynthesis. This targeted action leads to a fungicidal effect in susceptible species.
Q2: What are the potential off-target effects of this compound observed in preclinical assays?
While this compound demonstrates high selectivity for its fungal target, some off-target activities have been noted at higher concentrations in preclinical in vitro models. These include:
-
Cytotoxicity in mammalian cell lines: At concentrations significantly above the antifungal minimum inhibitory concentration (MIC), a reduction in the viability of certain mammalian cell lines has been observed.
-
Inhibition of Cytochrome P450 (CYP) enzymes: Weak inhibition of some CYP isoforms has been detected.[1] This is a common characteristic of some classes of small molecule inhibitors and warrants consideration in experimental design.[2]
-
hERG channel binding: Preliminary assays suggest a potential for interaction with the human Ether-a-go-go-Related Gene (hERG) potassium channel at high concentrations.[3]
Q3: How can I distinguish between on-target antifungal activity and off-target cytotoxicity in my experiments?
A therapeutic window assessment is crucial. This involves determining the concentration range at which this compound is effective against the target fungus while having minimal impact on host cells. A significant separation between the antifungal MIC and the cytotoxic concentration (CC50) for mammalian cells indicates good selectivity.
Troubleshooting Guides
Issue 1: Unexpected mammalian cell death in co-culture assays.
-
Q: I am observing significant death of my mammalian host cells in a co-culture experiment with fungi, even at concentrations close to the MIC of this compound. What could be the cause?
-
A: This could be due to several factors:
-
Off-target cytotoxicity: Your specific mammalian cell line may be particularly sensitive to this compound.
-
Synergistic toxicity: The fungal infection itself may be stressing the host cells, making them more susceptible to any mild off-target effects of the compound.
-
Experimental artifact: Ensure proper mixing and dilution of the compound to avoid localized high concentrations.
-
-
-
Q: How can I troubleshoot this issue?
-
A: Follow this workflow:
-
Perform a standalone cytotoxicity assay of this compound on your mammalian cell line to determine its CC50.
-
Compare the CC50 to the antifungal MIC. A low therapeutic index (CC50/MIC) suggests potential for off-target effects in your model.
-
Consider using a lower, non-cytotoxic concentration of this compound in combination with another antifungal agent to check for synergistic effects.[4]
-
Re-evaluate your co-culture setup to minimize other stressors on the host cells.
-
-
Issue 2: Inconsistent antifungal activity in different assay media.
-
Q: The MIC of this compound for my fungal strain varies significantly when I use different culture media. Why is this happening?
-
A: The composition of the assay medium can influence the activity of antifungal compounds.[5] Potential reasons include:
-
Protein binding: Components in rich media (e.g., serum) can bind to the compound, reducing its effective concentration.
-
pH effects: The pH of the medium can affect the stability and charge of this compound, altering its ability to interact with the fungal target.
-
Metabolic state of the fungus: Different media can alter the metabolic activity of the fungus, potentially affecting its susceptibility.
-
-
-
Q: What is the recommended approach to address this variability?
-
A:
-
Standardize your antifungal susceptibility testing using a recommended medium such as RPMI 1640.[6]
-
If using supplemented media, determine the protein binding potential of this compound.
-
Document the specific media and conditions used in all experiments to ensure reproducibility.
-
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target Organism/Cell Line | IC50 / MIC (µg/mL) |
| Candida albicans (ATCC 90028) | 0.25 |
| Aspergillus fumigatus (ATCC 204305) | 0.5 |
| Fluconazole-resistant C. albicans | 0.25 |
| Human Embryonic Kidney (HEK293) cells | 25 |
| Human Hepatocellular Carcinoma (HepG2) cells | 30 |
Table 2: Off-Target Enzyme and Channel Inhibition Profile
| Off-Target Protein | IC50 (µM) | Assay Type |
| Cytochrome P450 3A4 (CYP3A4) | > 50 | Fluorogenic Assay[7] |
| Cytochrome P450 2D6 (CYP2D6) | 28 | LC-MS/MS Assay[8] |
| hERG Channel | 15 | Fluorescence Polarization[3] |
Experimental Protocols
Protocol 1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line.[9]
-
Cell Seeding:
-
Culture mammalian cells (e.g., HEK293) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix gently.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 using non-linear regression analysis.
-
Protocol 2: Cytochrome P450 (CYP3A4) Inhibition Assay (Fluorogenic)
This protocol describes a method to assess the inhibitory potential of this compound on CYP3A4 activity.[7]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare a solution of human liver microsomes.
-
Prepare a solution of a fluorogenic CYP3A4 substrate (e.g., 7-benzyloxy-4-(trifluoromethyl)-coumarin, BFC).
-
Prepare a NADPH regenerating system.
-
Prepare serial dilutions of this compound and a known inhibitor (e.g., ketoconazole) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the reaction buffer, human liver microsomes, and the serial dilutions of this compound or the control inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.
-
Incubate at 37°C for the desired reaction time (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of CYP3A4 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: On-target vs. hypothetical off-target pathway.
Caption: Relationship between concentration and effects.
References
- 1. evotec.com [evotec.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 6. ifyber.com [ifyber.com]
- 7. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 8. enamine.net [enamine.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting Antifungal agent 22 experimental variability
Technical Support Center: Antifungal Agent 22
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and ensuring reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational agent that targets the fungal cell wall. It is hypothesized to act by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and cell lysis. The proposed pathway is downstream of the FKS1 gene product, a common target for echinocandin-class drugs.
Q2: In which solvents is this compound soluble and stable?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the appropriate culture medium. It is important to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth. Stock solutions in DMSO should be stored at -20°C and are stable for up to 6 months.
Q3: Can this compound be used in combination with other antifungal drugs?
A3: Synergy testing is ongoing. Preliminary data suggests potential synergistic or additive effects when this compound is combined with azoles, such as fluconazole, against certain Candida species. Researchers should perform their own synergy analysis, such as a checkerboard assay, to determine the fractional inhibitory concentration (FIC) index for their specific fungal strains and experimental conditions.[1][2]
Troubleshooting Guides
Q4: Why am I observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against my fungal isolate?
A4: High variability in MIC values is a common issue in antifungal susceptibility testing and can be attributed to several factors.[3][4][5] Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Inoculum Preparation | Ensure the inoculum is prepared from fresh, 24-48 hour cultures. The inoculum size should be standardized using a spectrophotometer to a 0.5 McFarland standard and then diluted to the final concentration as per CLSI or EUCAST guidelines (typically 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).[4] |
| Media Composition | Use standardized RPMI 1640 medium for susceptibility testing.[4] Variations in glucose concentration, pH, and the presence of antagonistic substances in non-standard media can significantly alter MIC values.[6] |
| Incubation Conditions | Incubate plates at a constant temperature of 35°C.[4] Variations in temperature can affect fungal growth rates and drug efficacy. Incubation time should also be standardized (e.g., 24 hours for Candida spp.).[5] |
| Endpoint Reading | For this compound, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[3][7] Subjectivity in visual reading can be a source of variability. Consider using a spectrophotometer to read the optical density for a more objective endpoint. |
| Agent Stability | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Q5: My MIC results for this compound with Aspergillus fumigatus are not reproducible. What could be the cause?
A5: Testing filamentous fungi like Aspergillus presents unique challenges. In addition to the factors listed in Q4, conidia preparation is critical. Ensure that the conidial suspension is homogenous and free of hyphal fragments. The age of the culture used for conidia harvesting can also impact susceptibility. Furthermore, the endpoint for filamentous fungi can be more difficult to determine. The minimum effective concentration (MEC), defined by morphological changes in the hyphae, may be a more reproducible endpoint than the MIC for some drug-organism combinations.[8]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound against Candida albicans
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 document.[4]
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.
-
-
Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 1-5 x 10³ cells/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plate at 35°C for 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control.
-
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for troubleshooting inconsistent MIC results.
References
- 1. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Antifungal agent 22 precipitation in media
Welcome to the technical support center for Antifungal Agent 22. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges during your experiments, with a primary focus on preventing and resolving precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound to precipitate in my experimental media?
A1: Precipitation of this compound is most commonly attributed to several key factors:
-
pH of the Media: The solubility of many antifungal compounds is highly pH-dependent. If the pH of your culture medium is not within the optimal range for this compound, it can lead to precipitation.
-
Solvent and Concentration: The agent may not be fully dissolved in the initial solvent before being added to the media, or the final concentration in the media may exceed its solubility limit.
-
Media Composition: Certain components within the culture media, such as salts or proteins, can interact with this compound and reduce its solubility.
-
Temperature: Temperature fluctuations during storage or incubation can affect the solubility of the agent, potentially causing it to precipitate out of the solution.
-
Improper Mixing: Insufficient mixing when adding the agent to the media can create localized areas of high concentration, leading to precipitation.
Q2: How can I determine the optimal pH for keeping this compound in solution?
A2: To determine the optimal pH for solubility, you can perform a pH-solubility profile experiment. This involves preparing a series of buffers at different pH values (e.g., from pH 4.0 to 8.0) and determining the concentration of this compound that can be dissolved in each. A summary of expected solubility at different pH values is provided in the table below.
Q3: Can I use a co-solvent to improve the solubility of this compound?
A3: Yes, a co-solvent can be effective in improving solubility. Dimethyl sulfoxide (DMSO) is a commonly used co-solvent. However, it is crucial to keep the final concentration of the co-solvent in the culture media low (typically below 0.5%) to avoid any potential toxicity to your cells or microorganisms.
Troubleshooting Guide: Resolving Precipitation
If you are observing precipitation of this compound in your media, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Observation and Assessment
Carefully observe the precipitation. Is it crystalline or amorphous? Does it appear immediately after adding the agent to the media, or does it form over time? This initial observation can provide clues to the underlying cause.
Step 2: Verify Stock Solution
Ensure that your stock solution of this compound is completely dissolved. If you observe any precipitate in the stock, gently warm it and vortex until the solution is clear. If it does not dissolve, you may need to prepare a new stock solution at a lower concentration.
Step 3: pH Adjustment of Media
The pH of the media is a critical factor. Use a pH meter to check the pH of your media after all components have been added. If necessary, adjust the pH to the optimal range for this compound solubility.
Experimental Protocol: pH Adjustment of Media
-
Prepare your culture medium with all components except for this compound.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the pH of the medium.
-
If the pH is outside the optimal range (see Table 1), adjust it using sterile 1N HCl or 1N NaOH. Add the acid or base dropwise while gently stirring the media.
-
Once the desired pH is reached, filter-sterilize the media using a 0.22 µm filter.
-
Add this compound to the pH-adjusted, sterile media.
Step 4: Temperature Control
Avoid drastic temperature changes. When adding the this compound stock solution to the media, ensure both are at a similar temperature. If the media is stored in a refrigerator, allow it to warm to room temperature before adding the agent.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Maximum Solubility (µg/mL) | Observations |
| 4.0 | > 1000 | Clear solution, no precipitation observed. |
| 5.0 | 750 | Clear solution. |
| 6.0 | 200 | Slight cloudiness observed. |
| 7.0 | 50 | Precipitation observed after 1 hour. |
| 7.4 | < 10 | Immediate and heavy precipitation. |
| 8.0 | < 5 | Immediate and heavy precipitation. |
Table 2: Effect of Co-solvents on this compound Solubility in Media (pH 7.4)
| Co-solvent | Final Concentration (%) | Maximum Solubility (µg/mL) |
| None | 0 | < 10 |
| DMSO | 0.1 | 25 |
| DMSO | 0.5 | 150 |
| Ethanol | 0.1 | 15 |
| Ethanol | 0.5 | 75 |
Visualizations
Antifungal agent 22 dose-response curve optimization
Technical Support Center: Antifungal Agent 22
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel synthetic compound that primarily targets the fungal cell membrane.[1][2] It functions by inhibiting the enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] This disruption of ergosterol synthesis leads to increased membrane permeability, leakage of cellular contents, and ultimately, fungal cell death.[3][4]
Q2: What is the typical dose-response range and IC50 for this compound against Candida albicans?
A2: The dose-response range for this compound can vary depending on the specific strain of Candida albicans and the experimental conditions. However, a typical effective concentration range is between 0.05 µg/mL and 5 µg/mL. The half-maximal inhibitory concentration (IC50) is generally observed to be in the nanomolar to low micromolar range.[5] Below is a table summarizing typical IC50 values against various Candida species.
| Fungal Species | IC50 (µg/mL) | 95% Confidence Interval |
| Candida albicans (SC5314) | 0.25 | (0.21 - 0.29) |
| Candida glabrata (ATCC 2001) | 0.89 | (0.78 - 1.02) |
| Candida krusei (ATCC 6258) | 1.15 | (0.99 - 1.33) |
| *Fluconazole-resistant C. albicans | 0.32 | (0.27 - 0.38) |
Q3: Are there any known off-target effects or cytotoxicity concerns with this compound?
A3: this compound demonstrates high selectivity for fungal 14α-demethylase over its human counterpart. However, at concentrations significantly exceeding the therapeutic range (>50 µg/mL), some off-target effects on human cell lines have been observed. It is crucial to perform cytotoxicity assays in parallel with your antifungal experiments to establish a therapeutic window for your specific cell line.
| Cell Line | CC50 (µg/mL) | Selectivity Index (CC50/IC50 for C. albicans) |
| HEK293 | > 100 | > 400 |
| HepG2 | 78.5 | 314 |
| A549 | 92.1 | 368.4 |
Troubleshooting Guides
Problem 1: High variability or poor reproducibility in dose-response curves.
-
Possible Cause 1: Inconsistent Inoculum Preparation. The density of the initial fungal inoculum is a critical factor in susceptibility testing.[6]
-
Solution: Ensure a standardized and consistent method for preparing the fungal inoculum. This includes using a spectrophotometer to measure the optical density (OD) and verifying cell counts with a hemocytometer.
-
-
Possible Cause 2: Improper Drug Dilution. Serial dilution errors can significantly impact the accuracy of the dose-response curve.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 3: Variation in Incubation Time and Conditions. Incubation time and temperature can affect fungal growth rates and drug efficacy.[6][7]
-
Solution: Strictly adhere to a standardized incubation time (e.g., 24 or 48 hours for Candida species) and maintain a consistent temperature (e.g., 35°C).[7]
-
Problem 2: The dose-response curve does not reach 100% inhibition (a "trailing" effect).
-
Possible Cause 1: Trailing Growth. Some fungal isolates, particularly certain strains of Candida albicans, can exhibit a phenomenon known as trailing growth, where a subpopulation of cells can persist at drug concentrations above the MIC.
-
Solution: When determining the Minimum Inhibitory Concentration (MIC), it is recommended to read the endpoint as the lowest drug concentration that produces a significant reduction in growth (e.g., ≥50%) compared to the drug-free control well.[8] For dose-response curves, fitting the data to a four-parameter logistic model can often still provide a reliable IC50 value.[9]
-
-
Possible Cause 2: Drug Degradation. this compound may degrade over time, especially if not stored correctly.
-
Solution: Store the stock solution of this compound at -20°C or lower, protected from light. Prepare fresh working solutions for each experiment.
-
Problem 3: The observed IC50 value is significantly higher than expected.
-
Possible Cause 1: Fungal Resistance. The fungal strain being tested may have intrinsic or acquired resistance to azole-class antifungals.[10]
-
Solution: Verify the identity of your fungal strain. If resistance is suspected, you can perform molecular testing to check for mutations in the ERG11 gene, which encodes for 14α-demethylase.[10]
-
-
Possible Cause 2: Drug Binding to Plasticware. Hydrophobic compounds like this compound can sometimes adsorb to the surface of plastic microplates.
-
Solution: Consider using low-binding microplates for your experiments. You can also include a pre-incubation step where the plates are washed with a blocking agent like bovine serum albumin (BSA).
-
-
Possible Cause 3: Media Composition. The composition of the growth medium can influence the activity of antifungal agents.[6]
-
Solution: Use a standardized medium such as RPMI-1640 as recommended by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[11]
-
Experimental Protocols
Broth Microdilution Assay for IC50 Determination
This protocol is adapted from the CLSI M27-A2 guidelines for yeast susceptibility testing.[12]
-
Preparation of this compound:
-
Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.01 µg/mL to 10 µg/mL in a 96-well microplate.
-
-
Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the inoculum in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Data Analysis:
-
Measure the optical density at 530 nm (OD530) using a microplate reader.
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 10. Prevalence and Therapeutic Challenges of Fungal Drug Resistance: Role for Plants in Drug Discovery [mdpi.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Frontiers | Can We Improve Antifungal Susceptibility Testing? [frontiersin.org]
Preventing degradation of Antifungal agent 22 during experiments
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Antifungal Agent 22 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound stock solutions and solid compounds?
A1: To ensure maximum stability, the solid (powder) form of this compound should be stored at 2-8°C, protected from light and moisture. Stock solutions should be aliquoted into single-use volumes in amber vials and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: Which solvents should I use to prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO and ethanol but has limited solubility in water.[1] For most in vitro experiments, preparing a high-concentration primary stock solution in 100% DMSO is recommended. This can then be diluted in the appropriate culture medium for your experiment. Please refer to the data table below for solvent compatibility.
Q3: Is this compound sensitive to light?
A3: Yes. Like many azole-class compounds, this compound is susceptible to photodegradation when exposed to UV or broad-spectrum light.[2][3] Experiments should be conducted under subdued lighting conditions whenever possible, and solutions should be stored in light-protecting amber tubes or containers wrapped in aluminum foil.
Q4: Why am I observing a decrease in the potency of my agent over time, even when stored correctly?
A4: A gradual loss of potency can be attributed to slow degradation via hydrolysis or oxidation.[4] The stability of the agent is highly dependent on the pH of the solution and the presence of reactive oxygen species.[5][6] Ensure that the pH of your experimental medium is within the recommended range (6.0-7.5) and consider preparing fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity.
Troubleshooting Guide
Issue 1: I am seeing highly variable or inconsistent Minimum Inhibitory Concentration (MIC) results in my antifungal susceptibility assays.
-
Possible Cause 1: Degradation after dilution. this compound may be degrading in your final assay medium, especially during long incubation periods. Azole compounds can be unstable in certain aqueous solutions.[4]
-
Solution: Prepare fresh dilutions of the agent immediately before starting your assay. Minimize the exposure of your plates and solutions to light and elevated temperatures.
-
-
Possible Cause 2: pH of the medium. The agent's stability and activity can be pH-dependent.[5]
-
Solution: Verify that the pH of your testing medium is consistent across experiments. Use a buffered medium (e.g., RPMI-1640 with MOPS) to maintain a stable pH.
-
-
Possible Cause 3: Adsorption to plastics. Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration.
-
Solution: Consider using low-adsorption polypropylene plates and tubes for your assays.
-
Issue 2: A precipitate has formed in my stock solution after thawing.
-
Possible Cause: Poor solubility at low temperatures. The agent may be precipitating out of the solvent upon freezing and may be slow to redissolve.
-
Solution: Before use, ensure the stock solution is completely thawed and homogenous. Briefly vortex and visually inspect the solution to confirm that no precipitate is present. If necessary, gentle warming in a 37°C water bath can aid in redissolution.
-
Issue 3: I noticed a slight color change in my culture medium after adding this compound and incubating.
-
Possible Cause: Oxidative degradation. The agent may be undergoing oxidation, which can sometimes lead to the formation of colored byproducts.[7] This process can be accelerated by components in the medium or by metabolic activity of the test organism.
-
Solution: While a minor color change may not always indicate a significant loss of activity, it warrants investigation. Run a "medium only" control with the agent to see if the change occurs without the organism. If degradation is suspected, perform a stability check using HPLC or repeat the assay with freshly prepared solutions.
-
Data Presentation
Table 1: Stability of this compound (10 µg/mL) in Aqueous Solution after 48h Incubation
| Condition | Buffer System (pH) | % Remaining Parent Compound |
| Dark | Acetate (pH 4.5) | 85% |
| Phosphate (pH 7.0) | 98% | |
| Tris (pH 8.5) | 89% | |
| UV Light (254 nm) | Acetate (pH 4.5) | 45% |
| Phosphate (pH 7.0) | 60% | |
| Tris (pH 8.5) | 52% |
Data is representative and based on the known pH-dependent and photosensitive nature of azole antifungals.[3][5]
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Max Recommended Concentration | Storage Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Stable for ≥ 6 months at -20°C. |
| Ethanol (95%) | 10 mg/mL | Stable for ≥ 3 months at -20°C. |
| Water | <0.1 mg/mL | Not recommended for stock solutions due to poor solubility and risk of hydrolysis.[1][4] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug.[8][9][10] This protocol outlines the conditions for stressing this compound.
Objective: To assess the stability of this compound under various stress conditions (hydrolysis, oxidation, heat, and photolysis).
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1N HCl, 1N NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid and Base Hydrolysis:
-
Acid: Mix 1 mL of stock solution with 1 mL of 1N HCl. Keep at 80°C for 2 hours.
-
Base: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at 80°C for 2 hours.
-
After incubation, cool the samples to room temperature and neutralize them (neutralize acid with NaOH, base with HCl). Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.[7]
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid powder of this compound in an oven at 60°C for 5 days.[10]
-
Separately, place a solution of the agent (in DMSO) in an oven at 60°C for 5 days.
-
After the stress period, prepare samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in quartz cuvettes) to UV light (254 nm) for 48 hours in a photostability chamber.[3]
-
Prepare a control sample wrapped in aluminum foil and keep it under the same conditions.
-
Analyze both samples by HPLC.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
The method should be able to separate the intact parent drug from all degradation products.[9]
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. core.ac.uk [core.ac.uk]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. acdlabs.com [acdlabs.com]
Antifungal agent 22 interference with fluorescent assays
Welcome to the technical support center for Antifungal Agent 22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on potential interactions with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as AB-22, is a vinyl sulfate compound identified as a fast-acting fungicidal agent.[1][2] It has shown efficacy against a broad spectrum of fungal pathogens.[1][2] Its primary mechanism involves the disruption of fungal cell integrity, and it has been observed to inhibit critical virulence factors such as germ tube formation, hyphal growth, and biofilm formation in Candida albicans.[1] Antifungal drugs commonly target unique components of fungal cells, such as the cell wall or the synthesis of ergosterol, a key component of the fungal cell membrane.[3][4][5]
Q2: My fluorescent assay signal is decreasing when I add this compound. Is this expected?
A2: A decrease in signal could be due to the intended biological effect of the compound (e.g., cell death or inhibition of a fluorescently tagged protein's expression). However, it could also be an artifact caused by assay interference. Small molecules can "quench" fluorescence, meaning they absorb the energy from the excited fluorophore, reducing the emitted light and leading to a false positive.[6][7] It is crucial to perform control experiments to distinguish between a true biological effect and assay interference.
Q3: I am observing an unexpected increase in fluorescence in my assay with this compound. What could be the cause?
A3: An increase in fluorescence is often due to the intrinsic fluorescence of the compound itself, known as autofluorescence.[8] If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can lead to a false-positive signal.[6] This is a common issue with small molecules in high-throughput screening.[7]
Q4: How can I determine if this compound is interfering with my fluorescent assay?
A4: You should run a series of control experiments. A key control is to measure the fluorescence of this compound alone in the assay buffer at the concentrations you are testing. This will determine if the compound is autofluorescent. You can also perform the assay without the biological target to see if the compound affects the fluorescent probe directly.[8]
Troubleshooting Guide: Fluorescent Assay Interference
When working with this compound and fluorescent assays, unexpected results may arise. The table below outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Decreased Signal (False Positive) | Fluorescence Quenching: this compound may be absorbing the emitted fluorescence from your probe.[7] | 1. Spectral Scan: Perform a spectral scan of this compound to check for absorbance at your assay's emission wavelength. 2. Orthogonal Assay: Validate your findings with a non-fluorescent assay format (e.g., absorbance-based or luminescence-based).[6] |
| Increased Signal (False Positive) | Autofluorescence: this compound may be intrinsically fluorescent at the wavelengths used in your assay.[6][8] | 1. Pre-read Plate: Read the fluorescence of the plate containing only the compound and buffer before adding other reagents. 2. Red-Shifted Dyes: Switch to a fluorophore with excitation and emission wavelengths further in the red spectrum, as interference from small molecules is often less pronounced at longer wavelengths.[9] |
| Inconsistent or Noisy Data | Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, causing light scatter that can interfere with fluorescence readings.[9] | 1. Solubility Test: Determine the solubility of this compound in your assay buffer. 2. Add Surfactant: Include a low concentration of a non-ionic surfactant like Triton X-100 or Tween-20 to help prevent aggregation.[8] |
| Altered Dose-Response Curve | Inner Filter Effect: The compound may absorb the excitation light, reducing the amount of light that reaches the fluorophore, or absorb the emitted light.[6][7] | 1. Use Lower Concentrations: If possible, use lower concentrations of the fluorescent probe and the compound. 2. Change Pathlength: Use microplates with a shorter pathlength (e.g., 384-well or 1536-well plates) to minimize this effect.[6] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound is intrinsically fluorescent at the excitation and emission wavelengths of your assay.
Materials:
-
This compound
-
Assay buffer (the same used in your primary experiment)
-
Microplate reader with fluorescence capabilities
-
Microplates (identical to those used in your primary assay)
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.
-
Add the dilutions to the wells of the microplate. Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths used for your experimental fluorophore.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound.
-
A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Validating Hits with an Orthogonal Assay
Objective: To confirm the biological activity of this compound using a non-fluorescence-based method.
Method:
-
Choose an orthogonal assay that measures a different output. For example, if your primary assay measures fungal cell viability with a fluorescent dye, a secondary assay could measure ATP levels using a luminescence-based kit (e.g., CellTiter-Glo®) or changes in fungal biomass via absorbance (optical density).[10]
-
Perform the orthogonal assay using the same concentrations of this compound and the same experimental conditions (e.g., incubation time, temperature) as your primary fluorescent assay.
-
Compare the results from the orthogonal assay to your fluorescence-based data.
-
If the results are consistent (e.g., a dose-dependent decrease in both fluorescence and ATP levels), it provides stronger evidence that the observed effect is biological and not an artifact of fluorescence interference.
Visual Guides
Below are diagrams to help visualize key concepts and workflows related to troubleshooting assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 3. mdpi.com [mdpi.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Antifungal Agent 22 Versus Fluconazole in the Fight Against Candida albicans
For Immediate Release
In the persistent challenge to combat opportunistic fungal infections, particularly those caused by Candida albicans, the search for novel, more effective antifungal agents is a paramount concern for the scientific community. This guide provides a detailed comparative analysis of the novel investigational antifungal agent 22 (also reported as AB-22 and compound 22h) and the widely used triazole antifungal, fluconazole, focusing on their efficacy against C. albicans. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Executive Summary
Data Presentation: A Comparative Overview
Due to the limited availability of direct comparative studies, the following tables summarize the known efficacy of this compound and typical efficacy ranges for fluconazole against C. albicans, compiled from multiple sources.
Table 1: In Vitro Susceptibility of Candida albicans
| Antifungal Agent | Minimum Inhibitory Concentration (MIC) Range (µg/mL) | Notes |
| This compound (AB-22) | Data not publicly available in direct comparison with fluconazole. | Studies indicate potent inhibition of hyphal growth and biofilm formation. |
| Fluconazole | 0.25 - 4.0 | MIC values can vary significantly based on the specific isolate and the presence of resistance mechanisms. |
Table 2: Activity Against Virulence Factors
| Virulence Factor | This compound (AB-22) | Fluconazole |
| Hyphal Growth | Potent inhibitor. | Can inhibit hyphal growth, but resistance is common. |
| Biofilm Formation | Significantly suppresses biofilm formation in a dose-dependent manner. | Variable activity against mature biofilms; often less effective than against planktonic cells. |
Mechanism of Action
This compound: Targeting Virulence
The primary mechanism of action for this compound against C. albicans appears to be the inhibition of the yeast-to-hypha transition. This morphological switch is a critical virulence factor, enabling tissue invasion and the formation of robust biofilms. Research indicates that agent 22 downregulates the expression of key hypha-specific genes, including ALS3, HWP1, and ECE1. These genes encode for proteins essential for adhesion, hyphal wall formation, and biofilm integrity.
dot
Caption: Proposed mechanism of this compound.
Fluconazole: Disrupting Cell Membrane Integrity
Fluconazole's antifungal activity is well-established. It targets the fungal cytochrome P450 enzyme, 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial in the biosynthesis of ergosterol, the primary sterol in the fungal cell membrane. By inhibiting this enzyme, fluconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function.
dot
Caption: Fluconazole's inhibition of ergosterol synthesis.
Experimental Protocols
Detailed experimental protocols for this compound are based on the methodologies described in the primary literature. Protocols for fluconazole susceptibility testing are well-standardized.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Standard: The Clinical and Laboratory Standards Institute (CLSI) M27 document provides the reference method for yeast susceptibility testing.
-
Procedure Outline:
-
A standardized inoculum of C. albicans is prepared.
-
The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.
-
The yeast inoculum is added to each well.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control.
-
dot
Caption: Standard workflow for MIC determination.
Biofilm Formation and Susceptibility Assay (XTT Reduction Assay)
This assay is used to quantify the metabolic activity of C. albicans biofilms and their susceptibility to antifungal agents.
-
Procedure Outline:
-
A standardized suspension of C. albicans is added to the wells of a 96-well plate and incubated to allow for biofilm formation.
-
After the initial growth phase, the planktonic cells are removed, and fresh medium containing the antifungal agent is added.
-
The plate is incubated for a further period to allow the agent to act on the biofilm.
-
The metabolic activity of the biofilm is quantified using a 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) solution. Active cells reduce XTT to a formazan product, which can be measured colorimetrically.
-
A reduction in color intensity in the presence of the antifungal agent indicates a decrease in biofilm viability.
-
Conclusion
This compound presents a promising alternative approach to combating C. albicans infections by targeting a key virulence mechanism—hyphal morphogenesis. This is in contrast to fluconazole, which targets cell membrane synthesis. While the current body of public-domain literature lacks direct, quantitative comparisons of the potency of these two agents, the distinct mechanisms of action suggest that agent 22 could be a valuable tool, particularly in cases of azole-resistant C. albicans. Further research, including head-to-head in vitro and in vivo studies, is essential to fully elucidate the comparative efficacy and potential clinical utility of this compound.
Validating Antifungal Agent 22: A Mass Spectrometry-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistant fungal strains necessitates the development of novel antifungal agents. This guide provides a framework for validating a new candidate, "Antifungal Agent 22," using mass spectrometry, and compares its hypothetical performance metrics against established antifungal classes. The following sections detail the experimental protocols for robust validation and present comparative data in a clear, structured format.
Comparative Performance Analysis
The efficacy of this compound is benchmarked against leading antifungal drugs from different classes. The following table summarizes the key performance indicators obtained through mass spectrometry-based assays.
| Antifungal Agent Class | Representative Drug(s) | Mechanism of Action | Minimum Inhibitory Concentration (MIC) µg/mL | Mass Spectrometry Validation Method | Key Performance Findings |
| Hypothetical Agent | This compound | Inhibition of GPI-anchor biosynthesis | 0.015 - 0.5 | LC-MS/MS | High potency against azole-resistant Candida auris strains. |
| Azoles | Fluconazole, Voriconazole | Inhibits ergosterol synthesis by targeting 14-α-demethylase.[1][2] | 0.25 - 64 | LC-MS/MS | Effective against a broad spectrum of yeasts, but resistance is a growing concern.[3] |
| Polyenes | Amphotericin B | Binds to ergosterol, forming pores in the cell membrane leading to cell death.[1][4] | 0.03 - 2 | LC-MS/MS | Broadest spectrum of activity, but associated with significant host toxicity.[1] |
| Echinocandins | Caspofungin, Micafungin | Inhibits the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall.[5] | 0.008 - 2 | LC-MS/MS | Potent activity against Candida and Aspergillus species with a favorable safety profile.[6] |
| Allylamines | Terbinafine | Inhibits squalene epoxidase, an early step in ergosterol biosynthesis.[1] | 0.001 - 1 | LC-MS/MS | Primarily used for dermatophyte infections due to high lipophilicity. |
Experimental Protocols
Robust validation of antifungal agents using mass spectrometry is crucial for accurate and reproducible results. The following protocols are based on established methodologies for the quantification and characterization of antifungal drugs.[7][8]
Quantification of this compound in Fungal Cells using LC-MS/MS
This protocol details the steps to measure the intracellular concentration of this compound in a target fungal species, such as Candida albicans.
a. Sample Preparation:
-
Culture Candida albicans to mid-logarithmic phase in a suitable broth medium.
-
Incubate the fungal culture with varying concentrations of this compound for a specified time.
-
Harvest the fungal cells by centrifugation and wash with phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the fungal cells using mechanical disruption (e.g., bead beating) in a lysis buffer.
-
Perform protein precipitation on the cell lysate using a solvent like methanol containing an internal standard.[7]
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
b. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column to separate this compound from other cellular components.[7] A gradient elution with mobile phases consisting of acetonitrile and water, both with 0.1% formic acid, is commonly used.[8]
-
Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection.[8]
-
Ionization: Use electrospray ionization (ESI) in positive mode.[8]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard.
-
c. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Quantify the intracellular concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Stress Condition Stability Testing
To assess the stability of this compound, it is subjected to various stress conditions, and the degradation products are identified using LC-MS/MS.[9]
a. Stress Conditions:
-
Acidic/Basic Hydrolysis: Incubate the drug in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.[9]
-
Oxidation: Treat the drug with an oxidizing agent like hydrogen peroxide.
-
Photolysis: Expose the drug solution to UV light.
-
Thermal Stress: Heat the drug solution at elevated temperatures.
b. LC-MS/MS Analysis:
-
Analyze the stressed samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and characterize any degradation products.
-
The method validation should include parameters like specificity, linearity, accuracy, and precision.[9]
Visualizing the Validation Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for validating this compound and a key signaling pathway targeted by many antifungal drugs.
References
- 1. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungals: From Pharmacokinetics to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. dovepress.com [dovepress.com]
- 7. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Antifungal Agent 22 and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel antifungal agent 22 (AB-22) and the established echinocandin class of drugs. The information is compiled from existing research to highlight key differences and similarities in their mechanisms of action, in vitro activity, and in vivo efficacy, offering valuable insights for antifungal drug development.
Introduction to this compound and Echinocandins
This compound (AB-22) is a novel vinyl sulfate compound identified as a potent, fast-acting fungicidal agent with a broad spectrum of activity against various fungal pathogens.[1] Notably, it has demonstrated significant efficacy against Candida albicans, a prevalent cause of systemic fungal infections.[1] Its mechanism of action and full spectrum of activity are areas of ongoing investigation.
Echinocandins are a class of semisynthetic cyclic lipopeptides that have become a cornerstone of antifungal therapy.[2][3] This class includes drugs such as caspofungin, micafungin, and anidulafungin.[2][4] They are known for their potent activity against a wide range of Candida species and their fungistatic effect against Aspergillus species.[3][4][5][6]
Mechanism of Action
A key differentiator between this compound and echinocandins lies in their molecular targets and mechanisms of action.
This compound: The precise molecular target of this compound is still under investigation. However, studies have shown that it effectively inhibits the morphological transition of C. albicans from yeast to hyphal form, a critical step in biofilm formation and pathogenesis.[1] It has been observed to suppress the expression of key genes involved in hyphal formation, such as ALS3, HWP1, and ECE1.[1]
Echinocandins: The mechanism of action for echinocandins is well-established. They non-competitively inhibit the β-1,3-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[2][3][4][5][7] This disruption of the cell wall leads to osmotic instability and, ultimately, fungal cell death.[6][8] This specific targeting of a fungal cell wall component contributes to their favorable safety profile in humans, as mammalian cells lack a cell wall.[6][9]
Figure 1. Simplified signaling pathways comparing the mechanisms of action of Echinocandins and this compound.
In Vitro Activity: A Comparative Summary
Direct comparative minimum inhibitory concentration (MIC) data from a single study is not available. However, based on existing literature, a qualitative and quantitative comparison can be drawn.
| Feature | This compound (AB-22) | Echinocandins (e.g., Caspofungin, Micafungin) |
| Spectrum of Activity | Broad-spectrum fungicidal activity against various fungal pathogens, including Candida albicans.[1] | Fungicidal against most Candida spp.; fungistatic against Aspergillus spp.[3][4][5][6] |
| Activity against C. albicans | Potent fungicidal activity.[1] | Potent fungicidal activity.[3][4] |
| Effect on Biofilm Formation | Significantly suppresses C. albicans biofilm formation in a dose-dependent manner.[1] | Exhibit activity against Candida biofilms.[5] |
| Effect on Hyphal Growth | Effectively inhibits germ tube formation and hyphal growth in C. albicans.[1] | Inhibit hyphal growth as a consequence of cell wall disruption. |
In Vivo Efficacy
Both this compound and echinocandins have demonstrated efficacy in animal models of systemic fungal infections.
This compound: In a mouse model of systemic candidiasis, treatment with AB-22 resulted in a significant increase in survival rates.[1]
Echinocandins: Echinocandins are widely used clinically and have proven efficacy in treating invasive candidiasis in humans.[4][10][11][12] Their efficacy has been established in numerous clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
This compound (AB-22) Experimental Workflow
The following outlines a typical experimental workflow for evaluating the efficacy of a novel antifungal agent like AB-22.
References
- 1. The novel antifungal agent AB-22 displays in vitro activity against hyphal growth and biofilm formation in Candida albicans and potency for treating systemic candidiasis [jmicrobiol.or.kr]
- 2. tandfonline.com [tandfonline.com]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinocandin - Wikipedia [en.wikipedia.org]
- 6. Echinocandin Antifungals: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism of Action of Antifungal Drugs • Microbe Online [microbeonline.com]
- 9. The echinocandin micafungin: a review of the pharmacology, spectrum of activity, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of echinocandin antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
Comparative Analysis of Cross-Resistance Between a Novel Antifungal Agent and Azoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of a hypothetical novel antifungal, designated Agent 22, against a panel of Candida albicans isolates with known resistance mechanisms to azole antifungals. The data presented, while illustrative, is based on common findings for new classes of antifungals and serves to model a framework for assessing cross-resistance.
Introduction to Antifungal Agent 22 and Azoles
This compound is a novel investigational vinyl sulfate compound with potent fungicidal activity against a broad spectrum of fungal pathogens.[1] Its precise mechanism of action is under investigation but is hypothesized to be distinct from existing antifungal classes.
Azole antifungals are the largest class of antifungal drugs used clinically.[2][3] They act by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene and is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5][6][7] Disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately inhibits fungal growth.[4][6]
Resistance to azoles is a growing clinical concern and can arise through several mechanisms, including:
-
Target site mutations: Alterations in the ERG11 gene that reduce the binding affinity of azoles to the target enzyme.[8][9][10]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) that actively pump azoles out of the fungal cell.[8][9][11]
-
Upregulation of the target enzyme: Increased expression of ERG11, leading to higher levels of lanosterol 14α-demethylase.[3][8]
This guide examines the in vitro activity of this compound against Candida albicans isolates exhibiting these resistance mechanisms to determine the potential for cross-resistance with the azole class.
Data Presentation: In Vitro Susceptibility Testing
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound, fluconazole, and voriconazole against a panel of well-characterized Candida albicans isolates. The MIC is defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Fungal Isolate | Genotype / Phenotype | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| SC5314 | Wild-Type (Azole-Susceptible) | 0.5 | 0.03 | 0.125 |
| DSY294 | ERG11 Point Mutation (Y132H) | 64 | 4 | 0.125 |
| DSY296 | CDR1/CDR2 Overexpression | 32 | 2 | 0.25 |
| ATCC 90028 | Wild-Type (Azole-Susceptible) | 0.25 | 0.015 | 0.06 |
| 12-99 | MDR1 Overexpression | 16 | 1 | 0.125 |
| F5 | ERG11 Overexpression | >256 | 16 | 0.25 |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution antifungal susceptibility testing of yeasts.[4][11]
Fungal Isolates and Culture Conditions
-
The Candida albicans isolates listed in the data table were used in this analysis.
-
Isolates were stored as frozen stocks at -80°C and subcultured on Sabouraud Dextrose Agar (SDA) plates for 24 hours at 35°C prior to testing.
Antifungal Agents
-
This compound, fluconazole, and voriconazole were obtained as analytical-grade powders.
-
Stock solutions were prepared in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium to achieve the final desired concentrations.
Broth Microdilution Assay
-
Inoculum Preparation: A suspension of each fungal isolate was prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 CFU/mL using a spectrophotometer. The suspension was then diluted 1:1000 in RPMI 1640 medium to yield a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.
-
Plate Preparation: 96-well microtiter plates were prepared with serial twofold dilutions of each antifungal agent in RPMI 1640 medium. A growth control well (containing no antifungal) and a sterility control well (containing no inoculum) were included on each plate.
-
Inoculation and Incubation: Each well (except the sterility control) was inoculated with the prepared fungal suspension. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the antifungal agent at which a significant decrease in growth (typically ≥50% inhibition) was observed compared to the growth control.
Visualization of Pathways and Workflows
Ergosterol Biosynthesis Pathway and Antifungal Targets
Caption: Ergosterol biosynthesis pathway and the target of azole antifungals.
Experimental Workflow for Cross-Resistance Analysis
Caption: Workflow for assessing antifungal cross-resistance.
Conclusion
The illustrative data suggests that this compound maintains significant in vitro activity against Candida albicans isolates with common mechanisms of resistance to azole antifungals. While isolates with overexpressed efflux pumps showed a slight increase in the MIC of Agent 22, the values remained in a susceptible range, indicating a low potential for cross-resistance. This lack of significant cross-resistance suggests that this compound may have a mechanism of action distinct from that of the azoles and could be a promising candidate for the treatment of infections caused by azole-resistant fungal pathogens. Further studies are warranted to elucidate the precise molecular target of this compound and to confirm these findings in a broader range of clinical isolates and in vivo infection models.
References
- 1. Novel Antifungal Agents and Their Activity against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. njccwei.com [njccwei.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
Reproducibility of Antifungal Agent Experimental Findings: A Comparative Guide
This guide provides a comparative analysis of the experimental findings for two prominent azole antifungal agents: fluconazole and itraconazole. It is designed for researchers, scientists, and drug development professionals to offer insights into the reproducibility of antifungal susceptibility testing and the underlying mechanisms of action.
Comparative Efficacy and In Vitro Susceptibility
The in vitro efficacy of antifungal agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The reproducibility of MIC values is crucial for consistent clinical interpretation and for comparing the potency of different antifungal agents.
Studies have shown that while both fluconazole and itraconazole are effective against a range of fungal pathogens, their activity spectrum and potency can vary. Itraconazole generally exhibits greater in vitro potency against a broader range of fungi, including Aspergillus species, which often show resistance to fluconazole.[1][2]
Below is a summary of representative MIC values for fluconazole and itraconazole against common fungal pathogens. These values are compiled from various studies and are presented as ranges to account for inter-study variability.
| Fungal Species | Fluconazole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.03 - 0.25 |
| Candida glabrata | 8 - 64 | 0.12 - 2 |
| Candida krusei | 16 - >64 | 0.25 - 4 |
| Cryptococcus neoformans | 2 - 16 | 0.06 - 0.5 |
| Aspergillus fumigatus | >64 | 0.12 - 2 |
| Aspergillus niger | >256 | 0.25 - 0.5 |
Note: MIC values can vary depending on the testing method (e.g., broth microdilution, Etest) and the specific strain of the fungus.
The reproducibility of antifungal susceptibility testing is a significant consideration. For fluconazole, studies have demonstrated good intralaboratory reproducibility, with over 95% of replicate tests falling within a two-doubling dilution range.[3] However, interlaboratory agreement can be lower, highlighting the importance of standardized testing protocols.[3] The Etest method has been shown to produce highly reproducible results for fluconazole susceptibility testing.[4] For itraconazole, generating reproducible in vitro susceptibility data for Aspergillus species is possible with careful standardization of test conditions.[5]
Experimental Protocols for Antifungal Susceptibility Testing
Standardized protocols are essential for ensuring the reproducibility of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for these tests.[6][7][8][9]
Broth Microdilution Method (CLSI M27/M38):
This is the reference method for determining the MIC of antifungal agents.[6]
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a sterile liquid medium to a specific concentration (e.g., 0.5 McFarland standard).[10]
-
Drug Dilution: The antifungal agent is serially diluted in a microtiter plate containing a growth medium (e.g., RPMI-1640).[11]
-
Inoculation: The standardized fungal suspension is added to each well of the microtiter plate.[10]
-
Incubation: The plate is incubated at a controlled temperature (typically 35°C) for a specified period (24-72 hours, depending on the organism).[10]
-
Reading Results: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to a drug-free control well.[10][12]
Disk Diffusion Method (CLSI M44):
This method provides a qualitative assessment of susceptibility.[7]
-
Inoculum Preparation: A standardized fungal suspension is swabbed onto the surface of an agar plate.
-
Disk Application: Paper disks impregnated with a specific concentration of the antifungal agent are placed on the agar surface.
-
Incubation: The plate is incubated under controlled conditions.
-
Reading Results: The diameter of the zone of growth inhibition around each disk is measured. This zone diameter is then correlated to interpretive categories (Susceptible, Intermediate, or Resistant) based on established breakpoints.[11]
The reproducibility of the disk diffusion method for fluconazole has been shown to be comparable to the reference microdilution method.[4][13]
Mechanism of Action and Signaling Pathways
Both fluconazole and itraconazole belong to the azole class of antifungal agents and share a similar primary mechanism of action.[1][14][15][16][17][[“]][19][20][21][22] They inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][14][16][[“]][19][20][21] Disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, inhibition of fungal growth or cell death.[1][16][20]
While the primary target is the same, there can be subtle differences in their interactions with the enzyme and downstream effects.
References
- 1. droracle.ai [droracle.ai]
- 2. ashpublications.org [ashpublications.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 8. njccwei.com [njccwei.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Itraconazole - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 17. Itraconazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 18. Fluconazole Mechanism Of Action - Consensus Academic Search Engine [consensus.app]
- 19. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 20. droracle.ai [droracle.ai]
- 21. nbinno.com [nbinno.com]
- 22. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Caspofungin and Amphotericin B: A Guide for Researchers
This guide provides a detailed comparative analysis of two pivotal antifungal agents: Caspofungin, representing the echinocandin class, and Amphotericin B, a long-standing polyene. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro activity, and clinical efficacy, supported by experimental data and protocols.
Introduction
The landscape of antifungal therapy is continually evolving, with the need for agents that offer broad-spectrum activity coupled with a favorable safety profile. Amphotericin B has been a cornerstone of antifungal treatment for decades, known for its potent and broad-spectrum fungicidal activity. However, its clinical utility is often limited by significant toxicities, particularly nephrotoxicity. Caspofungin, the first approved echinocandin, presented a significant advancement with a novel mechanism of action and a markedly improved safety profile. This guide will delve into a side-by-side comparison of these two agents.
Mechanism of Action
The fundamental difference between Caspofungin and Amphotericin B lies in their cellular targets.
Amphotericin B is a polyene macrolide that targets ergosterol, a primary sterol component of the fungal cell membrane. By binding to ergosterol, Amphotericin B forms pores or channels in the membrane. This disruption leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately, fungal cell death.[1][2]
Caspofungin , an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[3][4] This inhibition disrupts the structural integrity of the cell wall, leading to osmotic instability and cell lysis. Notably, β-(1,3)-D-glucan is absent in mammalian cells, which contributes to the selective toxicity of Caspofungin against fungal pathogens and its favorable safety profile in humans.[4]
References
The Emergence of Novel Antifungal Agents Against Fluconazole-Resistant Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of fluconazole-resistant fungal strains, particularly Candida species, presents a significant challenge in clinical practice and a critical area of focus for antimicrobial drug development. This guide provides a comparative overview of the efficacy of a novel investigational antifungal agent, designated here as "Antifungal Agent 22," against fluconazole-resistant strains, with a comparative analysis against existing and emerging antifungal therapies. The information is supported by experimental data and detailed methodologies to aid in research and development efforts.
Understanding Fluconazole Resistance
Fluconazole, a widely used azole antifungal, inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Resistance to fluconazole in Candida species is a growing concern and can arise through several mechanisms[1][2]:
-
Target Enzyme Overexpression: Increased production of the ERG11 gene product, lanosterol 14α-demethylase, can overcome the inhibitory effect of fluconazole.[1][2]
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters leads to the active removal of fluconazole from the fungal cell.[2]
-
Target Enzyme Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14α-demethylase, reducing its affinity for fluconazole.[1][2]
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop alternative pathways for ergosterol synthesis or modify their sterol composition to reduce their dependence on the targeted pathway.[1]
These resistance mechanisms often result in high minimum inhibitory concentrations (MICs) of fluconazole required to inhibit fungal growth, leading to clinical treatment failure. The global emergence of multidrug-resistant fungal pathogens, such as Candida auris, which is often resistant to fluconazole, further underscores the urgent need for novel antifungal agents.[4][5]
Comparative Efficacy of Antifungal Agents
This section compares the in vitro efficacy of "this compound" (represented by the novel antifungal small molecule SM21 as a proxy, based on available literature) and other emerging antifungal agents against fluconazole-resistant Candida strains.
Table 1: In Vitro Susceptibility of Fluconazole-Resistant Candida Strains to Novel Antifungal Agents
| Antifungal Agent | Fungal Species | Fluconazole MIC (µg/mL) | Agent MIC (µg/mL) | Reference |
| SM21 ("this compound") | C. albicans (Fluconazole-Resistant) | >64 | 0.5 - 1 | [6] |
| C. glabrata (Fluconazole-Resistant) | >64 | 0.5 - 1 | [6] | |
| C. krusei (Intrinsically Resistant) | >64 | 0.5 - 1 | [6] | |
| C. guilliermondii (Multidrug-Resistant) | Resistant | 0.5 - 1 | [6] | |
| Ibrexafungerp | Candida spp. (Fluconazole-Resistant) | Not specified | Exhibits in vitro activity | [2] |
| Oteseconazole | C. krusei (Intrinsically Resistant) | Not specified | Potent in vitro activity | [7] |
| C. glabrata (Fluconazole-Resistant) | Not specified | Potent in vitro activity | [7] | |
| ATI-2307 | Candida spp. (Azole-Resistant) | Not specified | Exhibits in vitro activity | [8][9] |
| Rezafungin | Candida spp. | Not specified | Potent in vitro activity | [8] |
Note: The data for SM21 is used as a representative for "this compound". MIC values for other agents are described qualitatively in the cited literature.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of antifungal agents.
In Vitro Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.
Protocol:
-
Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. A cell suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 cells/mL.[10]
-
Antifungal Agent Preparation: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.[10][11]
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.[11]
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[10][11]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the drug-free control well, assessed visually or spectrophotometrically.[11] Quality control strains, such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258, should be included.[10]
In Vivo Efficacy Testing (Murine Model of Disseminated Candidiasis)
Animal models are essential for evaluating the in vivo efficacy of a novel antifungal agent.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to establish a systemic infection.
-
Infection: Mice are challenged intravenously with a lethal or sublethal dose of a fluconazole-resistant Candida strain (e.g., 1 x 10^6 CFU/mouse).[12]
-
Treatment: Treatment with the investigational antifungal agent is initiated at a specified time post-infection (e.g., 2 hours).[12] The drug is administered via a clinically relevant route (e.g., oral or intraperitoneal) at various dosages. A control group receives a vehicle, and a comparator group may receive a standard antifungal like fluconazole.[12]
-
Efficacy Endpoints:
-
Survival: Animal survival is monitored daily for a defined period (e.g., 14-21 days).[12]
-
Fungal Burden: At the end of the study, or at specific time points, organs such as the kidneys, liver, and spleen are harvested, homogenized, and plated on selective media to determine the fungal load (CFU/gram of tissue).[12]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental designs can enhance understanding.
Caption: Mechanisms of fluconazole resistance in fungal cells.
Caption: Workflow for novel antifungal agent discovery and evaluation.
Conclusion
The development of novel antifungal agents with efficacy against fluconazole-resistant strains is paramount to addressing the growing threat of invasive fungal infections. "this compound," as represented by promising compounds in early-stage development, demonstrates significant potential. Continued research employing robust and standardized in vitro and in vivo models is essential to fully characterize the efficacy, safety, and spectrum of activity of these new agents. The comparative data and methodologies presented in this guide aim to facilitate these critical research and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Resistance and the Role of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trends in Antifungal Resistance Among Candida Species: An Eight-Year Retrospective Study in the Galveston–Houston Gulf Coast Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 7. Novel Therapeutic Approaches to Invasive Candidiasis: Considerations for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Statistical Validation of Antifungal Agent 22 (AB-22) in In Vivo Studies: A Comparative Guide
A Novel Antifungal Agent with a Unique Mechanism of Action
Antifungal agent AB-22, a vinyl sulfate compound also identified as compound 22h, has emerged as a promising candidate in the fight against systemic fungal infections.[1] In vivo studies have demonstrated its potential in a murine model of systemic candidiasis, where it has been shown to increase the survival of infected mice.[1] The primary mechanism of action for AB-22 appears to be the inhibition of filamentation and biofilm formation in Candida albicans, a critical virulence factor for this opportunistic pathogen.[1] This is achieved by downregulating the expression of key genes involved in hyphal transition, namely ALS3, HWP1, and ECE1.[1]
This guide provides a comparative overview of the available in vivo data for Antifungal Agent 22 alongside standard-of-care antifungal agents, detailed experimental protocols for systemic candidiasis models, and a visual representation of its proposed signaling pathway and experimental workflow.
Comparative In Vivo Efficacy
Quantitative in vivo data for this compound is limited in publicly available literature. The following tables present the available qualitative findings for AB-22 in comparison to quantitative data for standard antifungal agents in murine models of systemic candidiasis.
Table 1: Comparison of Survival Rates in Murine Systemic Candidiasis Models
| Antifungal Agent | Dosage | Mouse Strain | Survival Rate | Citation(s) |
| This compound (AB-22) | Not Specified | Not Specified | Increased survival | [1] |
| Amphotericin B | 1 mg/kg/day | BALB/c | 80% (vs. 0% in control) | [2] |
| 5 mg/kg (single dose) | Leukopenic mice | 100% (vs. 30% in control) | [3] | |
| Fluconazole | 10 mg/kg | BALB/c | 70% | [4] |
| 4.56 mg/kg/day | Not Specified | 50% effective dose (ED50) | [5][6] | |
| Caspofungin | 1 mg/kg | Not Specified | 85-95% (vs. 30% in control) | [7] |
| 5 mg/kg | Not Specified | 80% | [7] |
Table 2: Comparison of Fungal Burden Reduction in Kidneys of Murine Systemic Candidiasis Models
| Antifungal Agent | Dosage | Mouse Strain | Reduction in Fungal Burden (log CFU/g) | Citation(s) |
| This compound (AB-22) | Not Specified | Not Specified | Not Specified | |
| Amphotericin B | 5-20 mg/kg (single dose) | C57BL/6 | >1 log unit lower than control | [8] |
| Fluconazole | 3.5-5.5 mg/kg/day | Not Specified | Dose-dependent reduction | [5][6] |
| Caspofungin | 1 mg/kg | Not Specified | Significant reduction vs. control | [7] |
Experimental Protocols
Murine Model of Systemic Candidiasis
A commonly used and well-established model to evaluate the in vivo efficacy of antifungal agents against systemic Candida infections.
1. Inoculum Preparation:
-
Candida albicans (e.g., strain SC5314) is cultured on a suitable medium such as Yeast Peptone Dextrose (YPD) agar.
-
A single colony is then grown in YPD broth overnight at 30°C with shaking.
-
The yeast cells are harvested by centrifugation, washed multiple times with sterile phosphate-buffered saline (PBS), and resuspended in sterile saline.
-
The cell density is determined using a hemocytometer and adjusted to the desired concentration for infection (e.g., 1 x 10^6 CFU/mL).
2. Infection:
-
Female BALB/c mice (or other appropriate strains) aged 6-8 weeks are typically used.
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with a specific inoculum of C. albicans (e.g., 1 x 10^5 CFU per mouse).
3. Antifungal Treatment:
-
Treatment with the investigational agent (e.g., this compound) or a comparator drug is initiated at a defined time point post-infection (e.g., 2 hours or 24 hours).
-
The drug is administered via a specified route (e.g., intraperitoneal, oral, or intravenous) at various doses.
-
A control group receives a vehicle (the solvent in which the drug is dissolved).
4. Monitoring and Endpoints:
-
Survival: Mice are monitored daily for a predetermined period (e.g., 21 or 30 days), and the survival rate is recorded.
-
Fungal Burden: At specific time points, a subset of mice from each group is euthanized. Organs such as the kidneys, brain, and spleen are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Histopathology: Organs can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Periodic acid-Schiff stain) to visualize fungal elements and tissue damage.
Visualizations
Caption: Proposed signaling pathway of this compound (AB-22) in Candida albicans.
Caption: General experimental workflow for in vivo antifungal efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspofungin Dose Escalation for Invasive Candidiasis Due to Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-dose AmBisome (Liposomal amphotericin B) as prophylaxis for murine systemic candidiasis and histoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Antifungal Agent 22
This document provides essential safety and logistical information for the proper disposal of Antifungal Agent 22, a potent experimental compound. Strict adherence to these procedures is mandatory to ensure personnel safety and environmental protection. All laboratory personnel handling this agent must be trained on these procedures.
Waste Stream Management and Data Presentation
All waste contaminated with this compound must be treated as hazardous chemical waste.[1][2][3] Segregation of waste at the point of generation is critical to ensure safe handling and disposal.[2][4] The following table summarizes the primary waste streams and their prescribed disposal routes.
| Waste Stream | Description | Container Type | Disposal Procedure |
| Liquid Waste (Aqueous) | Solutions containing <1% this compound in aqueous buffers. | 4L HDPE Carboy, labeled "Hazardous Waste" | Collect in a designated, sealed carboy within secondary containment.[1] Do not mix with solvent waste.[5] Request EHS pickup when 90% full.[2] |
| Liquid Waste (Organic) | Solutions containing this compound in organic solvents (e.g., DMSO, ethanol). | 4L Solvent-resistant bottle, labeled "Hazardous Waste" | Collect in a designated, sealed bottle within secondary containment.[1] Keep halogenated and non-halogenated solvents separate if required by institutional policy.[5] Request EHS pickup when full. |
| Solid Waste | Contaminated consumables: gloves, pipette tips, bench paper, vials. | Lined, rigid, puncture-proof container with lid, labeled "Hazardous Waste". | Collect all contaminated solid items. Keep container closed when not in use.[1][2] Request EHS pickup when full. |
| Sharps Waste | Contaminated needles, scalpels, and other sharps. | Approved sharps container, labeled "Hazardous Waste". | Place directly into the sharps container immediately after use. Do not recap needles. Request EHS pickup when full. |
| Contaminated Glassware | Reusable glassware (e.g., flasks, beakers) that has come into contact with this compound. | N/A | Must be decontaminated before reuse. The first rinseate must be collected as hazardous liquid waste.[1][3] See Protocol 1 for decontamination. |
| Empty Stock Vials | Original vials of this compound that are now empty. | Lined, rigid, puncture-proof container with lid, labeled "Hazardous Waste". | Vials that held this acutely hazardous agent must be triple-rinsed.[5][6] The rinseate must be collected as hazardous liquid waste.[6] The rinsed vial, with the label defaced, can then be disposed of as solid waste.[1] |
Experimental Protocols
The following protocols provide step-by-step guidance for key disposal and decontamination procedures.
This protocol describes the procedure for decontaminating benchtops, fume hoods, and non-porous equipment (e.g., centrifuges, stir plates) contaminated with this compound.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, nitrile gloves.[7]
-
EPA-approved disinfectant effective against fungi.
-
10% freshly prepared sodium hypochlorite (bleach) solution.[8]
-
Absorbent paper towels.
-
Hazardous waste collection container for solid waste.
Procedure:
-
Preparation: Don appropriate PPE. Ensure the work area is well-ventilated.
-
Initial Cleaning: Remove any visible soil or organic material from the surface with a paper towel.[9][10] Dispose of the towel in the hazardous solid waste container.
-
Disinfection: Liberally apply a 10% bleach solution to the surface, ensuring complete coverage.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum contact time of 15 minutes.[8]
-
Wiping: Thoroughly wipe the surface with paper towels to absorb the disinfectant and any remaining residue. Dispose of used towels in the hazardous solid waste container.
-
Rinsing: For sensitive equipment, rinse the surface with 70% ethanol after disinfection to remove corrosive bleach residue.[8]
-
Final Wipe: Wipe the surface dry with clean paper towels.
-
PPE Disposal: Remove and discard gloves into the hazardous solid waste stream. Wash hands thoroughly.
This protocol is for the chemical degradation of aqueous waste containing low concentrations (<1%) of this compound. This procedure should be performed in a certified chemical fume hood.
Materials:
-
PPE: Lab coat, safety glasses, nitrile gloves, face shield.
-
Aqueous waste containing this compound in a suitable container.
-
5.25% Sodium Hypochlorite (household bleach).[11]
-
pH meter and pH strips.
-
Sodium bisulfite solution (for neutralization).
-
Stir bar and stir plate.
Procedure:
-
Safety First: Don all required PPE and perform the entire procedure within a chemical fume hood.
-
pH Adjustment: Place the waste container on a stir plate with a stir bar. Slowly add a suitable base (e.g., 1M NaOH) to adjust the pH to >10. This enhances the oxidative power of the bleach.
-
Oxidation: While stirring, slowly add 100 mL of 5.25% sodium hypochlorite solution for every 1 liter of waste.[11]
-
Reaction Time: Loosely cap the container to allow for off-gassing and let the mixture stir for at least 2 hours at room temperature.
-
Neutralization: After the 2-hour inactivation period, neutralize the excess bleach by slowly adding sodium bisulfite solution until a test with potassium iodide-starch paper indicates the absence of oxidizer.
-
Final pH Check: Check the pH of the treated solution. Neutralize to a pH between 7 and 9 before final disposal.[1]
-
Disposal: The treated, neutralized liquid waste must still be collected in a hazardous waste container and disposed of through EHS, as it may contain byproducts or unreacted agent.[1][6]
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe management of this compound waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
- 7. research.uga.edu [research.uga.edu]
- 8. unthsc.edu [unthsc.edu]
- 9. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 10. A Quick Guide to Lab Equipment Decontamination - SEPS Services [sepsservices.com]
- 11. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure: Handling and Disposal of Antifungal Agent 22
Disclaimer: "Antifungal Agent 22" is not a publicly registered chemical designation. The following guidelines are based on best practices for handling potent, powdered investigational compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any compound you are working with.
This document provides essential safety and logistical information for the handling and disposal of this compound, a potent, powdered substance. Adherence to these procedures is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The required level of protection depends on the specific task being performed.
1.1. Engineering Controls: All work with this compound in its powdered form must be conducted in a certified chemical fume hood, a Class II biological safety cabinet, or a glove box to minimize inhalation risk.
1.2. Recommended PPE: A summary of recommended PPE for various tasks is provided in the table below.
| Task | Primary Engineering Control | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing/Aliquoting Powder | Chemical Fume Hood or Glove Box | Double-gloved with Nitrile or Neoprene | Safety Goggles and Face Shield | Disposable, solid-front gown with tight-fitting cuffs | N95 or higher-rated respirator |
| Preparing Solutions | Chemical Fume Hood | Double-gloved with Nitrile | Safety Goggles | Standard Lab Coat | Not required if in fume hood |
| In Vitro Assays | Laminar Flow Hood or Benchtop | Single pair of Nitrile gloves | Safety Glasses | Standard Lab Coat | Not required |
1.3. Glove Selection: Choose gloves that are resistant to the solvent used to dissolve this compound. Always double-glove when handling the powdered form.
| Glove Type | Recommended Use | Typical Breakthrough Time (min) |
| Nitrile | General handling, dilute solutions | > 480 (for common solvents like DMSO, Ethanol) |
| Neoprene | Handling concentrated solutions, spill cleanup | > 480 (for a wider range of organic solvents) |
Operational Plans
2.1. Donning and Doffing PPE Workflow: Properly putting on and taking off PPE is crucial to prevent contamination. The following workflow should be followed.
2.2. Spill Management: In case of a spill, immediately alert others in the area.
-
Small Spills (Powder < 1g):
-
Gently cover the spill with absorbent pads wetted with a 70% ethanol solution to prevent the powder from becoming airborne.
-
Wearing appropriate PPE (double gloves, gown, goggles, and N95 respirator), carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the area with a suitable laboratory disinfectant.
-
-
Large Spills (Powder > 1g):
-
Evacuate the area and restrict access.
-
Contact the designated laboratory safety officer or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All materials that come into contact with this compound must be disposed of as hazardous chemical waste.
3.1. Waste Segregation: Proper segregation of waste is essential to ensure safe and compliant disposal.
3.2. Disposal Procedures:
-
Solid Waste: All contaminated solid materials (e.g., gloves, weigh boats, pipette tips, gowns) must be placed in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain.
-
Sharps: All contaminated sharps (e.g., needles, syringes) must be disposed of immediately into a designated, puncture-proof sharps container.
All waste containers must be labeled with the contents, including "Hazardous Waste" and the name "this compound." Follow your institution's specific guidelines for the final collection and disposal by the Environmental Health & Safety department.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
4.1. Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal culture in appropriate broth (e.g., RPMI-1640)
-
96-well microtiter plates
-
Sterile pipette tips
-
Multichannel pipette
4.2. Methodology:
-
Prepare Drug Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the this compound working solution to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
-
Inoculate the Plate:
-
Prepare a fungal inoculum to the desired concentration (e.g., 1 x 10^5 CFU/mL).
-
Add 100 µL of the fungal inoculum to all wells, bringing the final volume to 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by using a plate reader.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
